JCP-265
Description
BenchChem offers high-quality JCP-265 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about JCP-265 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H18BrClN2O6 |
|---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate |
InChI |
InChI=1S/C21H18BrClN2O6/c1-12(30-21(28)25-13-5-3-2-4-6-13)18(26)24-14-7-8-15-16(11-14)19(27)31-20(17(15)23)29-10-9-22/h2-8,11-12H,9-10H2,1H3,(H,24,26)(H,25,28)/t12-/m0/s1 |
InChI Key |
VOIQWVHTMKOBBL-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)C(=C(OC2=O)OCCBr)Cl)OC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=C(OC2=O)OCCBr)Cl)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of JCP-265 (MD-265)
For Researchers, Scientists, and Drug Development Professionals
Abstract
JCP-265, also known as MD-265, is a potent and selective small molecule that represents a significant advancement in the field of targeted protein degradation. It functions as a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to eliminate specific proteins from the cell. The core mechanism of JCP-265 involves the targeted degradation of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. By inducing the degradation of MDM2, JCP-265 effectively reactivates the p53 signaling pathway in cancer cells harboring wild-type p53, leading to potent anti-tumor activity. This technical guide provides a comprehensive overview of the mechanism of action of JCP-265, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Core Mechanism of Action: A PROTAC Approach to MDM2 Degradation
JCP-265 is a heterobifunctional molecule, meaning it possesses two distinct domains connected by a chemical linker. One domain is designed to bind to the target protein, MDM2, while the other domain binds to an E3 ubiquitin ligase, specifically cereblon (CRBN). This dual binding brings MDM2 into close proximity with the E3 ligase machinery.[1][2]
The primary mechanism of action can be summarized in the following steps:
-
Ternary Complex Formation: JCP-265 simultaneously binds to both MDM2 and the cereblon (CRBN) component of the CRL4-CRBN E3 ubiquitin ligase complex, forming a ternary MDM2-JCP-265-CRBN complex.
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the MDM2 protein.
-
Proteasomal Degradation: The polyubiquitinated MDM2 is then recognized and targeted for degradation by the 26S proteasome, the cell's primary machinery for protein degradation.
-
p53 Activation: The degradation of MDM2 leads to the stabilization and accumulation of the p53 tumor suppressor protein. In its active state, p53 can translocate to the nucleus and induce the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair.[1][2]
This event-driven pharmacology, where a single molecule of JCP-265 can catalytically induce the degradation of multiple MDM2 molecules, distinguishes it from traditional inhibitors that require continuous target occupancy.
Signaling Pathway Diagram
References
The Role of MCo-PMI in p53 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the engineered cyclotide MCo-PMI and its role in the activation of the p53 tumor suppressor pathway. MCo-PMI has emerged as a potent dual inhibitor of the p53-negative regulators, MDM2 (Hdm2) and MDMX (HdmX), offering a promising therapeutic strategy for cancers with wild-type p53. This document details the mechanism of action, quantitative data on its efficacy, and the experimental protocols used to characterize its activity.
While the initial query referenced JCP-265, the available scientific literature points to MCo-PMI as the engineered cyclotide with the described p53 activation properties. This guide will focus on the data available for MCo-PMI. Separately, a compound designated MD-265 has been identified as a PROTAC MDM2 degrader which also activates p53, operating through a distinct mechanism of action.
Core Mechanism of Action
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated through its interaction with the oncoproteins MDM2 and MDMX. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, while MDMX inhibits p53's transcriptional activity.[1]
MCo-PMI is a rationally designed cyclotide, a class of highly stable cyclic peptides. It is engineered from the MCoTI-I cyclotide scaffold, into which a p53-mimicking peptide, PMI (TSFAEYWNLLSP), is grafted.[2][3] This design allows MCo-PMI to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[1][2] By competitively inhibiting the p53-MDM2 and p53-MDMX interactions, MCo-PMI prevents the degradation and sequestration of p53. This leads to the stabilization and accumulation of p53 in the nucleus, allowing it to transcriptionally activate its downstream target genes, such as p21 (CDKN1A) and PUMA, which in turn induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of MCo-PMI and its derivatives in binding to MDM2/MDMX and in cellular assays.
Table 1: Binding Affinities of MCo-PMI Variants to MDM2 and MDMX
| Compound | Target | Method | Kd (nM) | Reference |
| MCo-PMI-K37R | Hdm2 | Fluorescence Polarization | 2.3 ± 0.1 | [3] |
| MCo-PMI-K37R | HdmX | Fluorescence Polarization | 9.7 ± 0.9 | [3] |
| MCo-PMI-6W | Hdm2 | Fluorescence Polarization | 2.6 ± 0.4 | [3] |
Table 2: In Vitro Inhibition of p53-MDM2/MDMX Interaction by MCo-PMI
| Compound | Target | Method | IC50 (nM) | Reference |
| pMI | MDM2 | Enzyme-Linked Immunosorbent Assay (ELISA) | 20 | [4] |
| pMI | MDMX | Enzyme-Linked Immunosorbent Assay (ELISA) | 40 | [4] |
| pDIQ | MDM2 | Enzyme-Linked Immunosorbent Assay (ELISA) | 8 | [4] |
| pDIQ | MDMX | Enzyme-Linked Immunosorbent Assay (ELISA) | 110 | [4] |
Note: IC50 values for the parent MCo-PMI cyclotide are reported to be similar to the MCo-PMI-K37R variant.[1][5] The table includes related potent peptides for comparative purposes.
Table 3: Cellular Activity of MCo-PMI
| Cell Line | Assay Type | Endpoint | EC50 (µM) | Reference |
| HCT116 (p53+/+) | Cell Viability (MTT) | Cytotoxicity | ≈ 2 | [1] |
| LNCaP | Cell Viability (MTT) | Cytotoxicity | ~20 | [1] |
| JEG3 | Cell Viability (MTT) | Cytotoxicity | ~20 | [1] |
| LNCaP | Western Blot | p53 Upregulation | ≈ 20 | [1] |
| LNCaP | Western Blot | Hdm2 Upregulation | ≈ 15 | [1] |
| LNCaP | Western Blot | p21 Upregulation | ≈ 30 | [1] |
| LNCaP | Western Blot | HdmX Downregulation | ≈ 30 | [1] |
Signaling Pathway and Experimental Workflow Visualizations
MCo-PMI Signaling Pathway for p53 Activation
Caption: MCo-PMI inhibits MDM2/MDMX, leading to p53 activation.
Experimental Workflow: Fluorescence Polarization Binding Assay
Caption: Workflow for Fluorescence Polarization binding assay.
Experimental Workflow: Western Blot for p53 Pathway Activation
References
- 1. In vivo activation of the p53 tumor suppressor pathway by an engineered cyclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of MD-265: A Technical Guide to a Novel PROTAC MDM2 Degrader in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of MD-265, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Murine Double Minute 2 (MDM2) protein. MD-265 represents a promising therapeutic strategy in oncology, particularly for cancers harboring wild-type p53. This document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and visualizations of its mechanism and relevant biological pathways.
Introduction: Targeting MDM2 with a Novel Degrader
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In many cancers where p53 is not mutated, its function is often abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2][3] While small molecule inhibitors have been developed to disrupt the MDM2-p53 interaction, their efficacy can be limited by a feedback loop that upregulates MDM2 expression.[4][5]
MD-265 was developed as a PROTAC to overcome this limitation by inducing the degradation of the MDM2 protein itself.[1][6] As a heterobifunctional molecule, MD-265 simultaneously binds to MDM2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome.[7][8] This approach not only prevents the p53-MDM2 interaction but also eliminates the scaffold protein, leading to a more sustained activation of p53 and potent anti-tumor activity.[1][4]
Quantitative Assessment of MD-265's Preclinical Activity
The preclinical efficacy of MD-265 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Cell Growth Inhibition of MD-265 in Leukemia Cell Lines
| Cell Line | Cancer Type | p53 Status | MD-265 IC₅₀ (nM) | Comparator IC₅₀ (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Wild-type | 0.7 | MI-1063 (MDM2 inhibitor): 179 |
| MV4;11 | Acute Myeloid Leukemia (AML) | Wild-type | 2 | MI-1063 (MDM2 inhibitor): 93 |
| Other Leukemia Lines | AML and ALL | Wild-type | 0.9 - 212 | Not specified |
| RS4;11Mut | ALL | Mutated | > 1,000 | Not specified |
Data compiled from multiple sources.[1][4]
Table 2: In Vivo Efficacy of MD-265 in a Leukemia Xenograft Model
| Animal Model | Cell Line | Treatment | Key Findings |
| Mouse Xenograft | RS4;11 | MD-265 (intravenous) | Complete and persistent tumor regression.[1][9][10] |
| Disseminated Leukemia Model | RS4;11 | MD-265 (weekly administration) | Dramatically improved survival without signs of toxicity.[1][9] |
| AML Patient-Derived Xenograft (PDX) | Primary AML cells | MD-265 | Prolonged survival with no observed toxicity.[4] |
Key Experimental Protocols
This section outlines the detailed methodologies for the key experiments used to characterize the activity of MD-265.
Cell Viability Assay
This protocol is used to determine the concentration of MD-265 that inhibits the growth of cancer cell lines by 50% (IC₅₀).
Materials:
-
Leukemia cell lines (e.g., RS4;11, MV4;11)
-
Complete cell culture medium
-
96-well plates
-
MD-265 stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of MD-265 in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.[11]
Western Blotting for MDM2 Degradation
This protocol is used to visualize and quantify the degradation of MDM2 protein following treatment with MD-265.
Materials:
-
Leukemia cell lines
-
MD-265
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat leukemia cells with various concentrations of MD-265 for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[12][13][14]
Leukemia Xenograft Model
This protocol describes the in vivo evaluation of MD-265's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
RS4;11 leukemia cells
-
MD-265 formulation for intravenous injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject RS4;11 cells into the flank of the immunocompromised mice.
-
Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer MD-265 intravenously according to the desired dosing schedule (e.g., three times a week). Administer the vehicle control to the control group.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[15][16][17][18]
Visualizing the Science of MD-265
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to MD-265.
Conclusion
MD-265 has emerged as a highly potent and efficacious PROTAC MDM2 degrader with a compelling preclinical profile. By inducing the degradation of MDM2, MD-265 effectively activates the p53 tumor suppressor pathway, leading to robust anti-tumor activity in cellular and animal models of leukemia with wild-type p53.[1][9] The data presented in this technical guide underscore the potential of MD-265 as a novel therapeutic agent in oncology. Further preclinical and clinical development is warranted to fully elucidate its therapeutic potential in human cancers.
References
- 1. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Activity of PROTAC MDM2 Degrader in Primary Leukemia Cells and PDX models | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Mdm2 Inhibitors on Cellular Viability of Breast Cancer Cell Lines HP100, MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of MDM2 Degraders Based on Ligands Derived from Ugi Reactions: Lessons and Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journal.waocp.org [journal.waocp.org]
- 18. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
The Enigmatic JCP-265: A Search for a Novel Leukemia Therapeutic
Despite a comprehensive search of scientific literature, clinical trial databases, and patent archives, the designation "JCP-265" does not correspond to any publicly known therapeutic agent under investigation for the treatment of leukemia. This in-depth review sought to compile a technical guide on its potential, but the absence of any specific data precludes such an analysis.
The acronym "JCP" is commonly associated with several scientific journals, including the Journal of Current Pharmacology and the Journal of Cancer Prevention. It is plausible that "JCP-265" could be an internal, preclinical designation for a compound within a pharmaceutical company or research institution that has not yet been disclosed publicly. Such internal identifiers are common in the early stages of drug development, before a compound is assigned a generic name or published in peer-reviewed literature.
Without any data on the mechanism of action, preclinical efficacy, or safety profile of a compound designated JCP-265, it is impossible to provide the requested in-depth technical guide. Key information required for such a document, including quantitative data for comparative tables, detailed experimental protocols, and the elucidation of signaling pathways for visualization, is entirely absent from the public domain.
Should information regarding a therapeutic agent with the identifier JCP-265 become publicly available in the future, a comprehensive analysis of its potential as a treatment for leukemia could be undertaken. This would involve a thorough review of its pharmacological properties, mechanism of action, and any available data from in vitro, in vivo, and clinical studies.
For researchers, scientists, and drug development professionals interested in novel therapeutics for leukemia, we recommend focusing on compounds and therapeutic strategies that are actively being reported in scientific literature and presented at major hematology and oncology conferences. Tracking the pipelines of pharmaceutical companies and biotechnology firms specializing in oncology can also provide insights into the next generation of potential treatments for leukemia.
An In-depth Technical Guide to the Preclinical Pharmacokinetics of a Novel MET Inhibitor
Disclaimer: No public preclinical pharmacokinetic data could be found for a compound designated "JCP-265." This document has been generated as a representative in-depth technical guide, using publicly available data for the MET inhibitor Tepotinib as a well-documented substitute. This guide is intended for researchers, scientists, and drug development professionals to illustrate the expected content and format for such a report.
Executive Summary
This whitepaper provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of Tepotinib, a potent and highly selective inhibitor of the MET receptor tyrosine kinase. The objective is to detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of Tepotinib in relevant preclinical models, which are crucial for understanding its therapeutic potential and for guiding clinical development. This document summarizes key quantitative PK parameters, outlines detailed experimental methodologies, and visualizes the compound's mechanism of action and the experimental workflow used to generate this data. The findings demonstrate that Tepotinib exhibits properties suitable for once-daily oral administration and achieves significant tumor exposure, supporting its progression into clinical trials for MET-driven malignancies.[1]
Introduction to Tepotinib
Tepotinib is a small molecule kinase inhibitor designed to selectively target the MET receptor tyrosine kinase.[2] Aberrant MET signaling, resulting from mutations (such as MET exon 14 skipping), gene amplification, or overexpression, is a key driver in the tumorigenesis of various cancers, including non-small cell lung cancer (NSCLC).[2] By inhibiting MET phosphorylation, Tepotinib effectively blocks downstream signaling pathways, such as the PI3K/AKT and RAS-RAF-MAPK pathways, thereby inhibiting tumor cell proliferation, survival, and invasion.[2][3] Preclinical studies have demonstrated its potent, dose-dependent antitumor activity in MET-dependent tumor models.[4]
Preclinical Pharmacokinetic Profile
The pharmacokinetic properties of Tepotinib have been characterized in several preclinical species, including mice and rats. These studies are fundamental to establishing the dose-exposure relationship and predicting human pharmacokinetics.
Single-Dose Oral Pharmacokinetics in Rats
A study in male rats following a single oral administration of 50 mg/kg Tepotinib provided key pharmacokinetic parameters. The results indicate rapid absorption and a long half-life, supporting a once-daily dosing regimen.[2]
Table 1: Single-Dose Pharmacokinetic Parameters of Tepotinib in Rats
| Parameter | Value (Mean ± SD) | Unit |
| Dose | 50 (Oral) | mg/kg |
| Tmax (Time to Maximum Concentration) | 8.80 ± 3.03 | h |
| Cmax (Maximum Concentration) | 180.28 ± 38.25 | ng/mL |
| AUC0→t (Area Under the Curve) | 4596.47 ± 458.17 | ng·h/mL |
| AUC0→∞ (Area Under the Curve, extrapolated) | 4630.42 ± 453.80 | ng·h/mL |
| t1/2 (Half-life) | 9.40 ± 2.35 | h |
| CLz/F (Apparent Oral Clearance) | 10.88 ± 1.04 | L/h |
| Source: Data from a pharmacokinetic study in rats.[2] |
Distribution in Mouse Xenograft Models
In vivo pharmacology studies using mouse xenograft models are essential for understanding the relationship between pharmacokinetics and pharmacodynamics (PK/PD). Studies with Tepotinib in mice bearing human tumor xenografts have shown favorable distribution characteristics. Consistent with a high volume of distribution (>8 L/kg in mice), Tepotinib concentrations were observed to be greater in the tumor tissue than in plasma, which is a desirable feature for an anticancer agent.[5]
Table 2: Tissue Distribution Characteristics of Tepotinib in Mice
| Parameter | Observation | Species | Tumor Model |
| Volume of Distribution (Vd) | > 8 L/kg | Mouse | Not Specified |
| Tumor vs. Plasma Concentration | Greater in tumor than plasma | Mouse | Hs746T Gastric Cancer |
| Source: The Preclinical Pharmacology of Tepotinib.[5] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of preclinical findings. The following sections describe the protocols used to generate the pharmacokinetic data presented.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats were used for the single-dose PK study.[2] For tumor efficacy and distribution studies, immunodeficient mice (e.g., BALB/c nude) are typically used.
-
Housing: Animals are housed in specific pathogen-free conditions with controlled temperature, humidity, and light-dark cycles. They are provided with standard chow and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Pharmacokinetic Study in Rats
-
Dosing: A single dose of Tepotinib (50 mg/kg) was administered orally to a cohort of male rats.[2] The formulation vehicle was 0.5% CMC-Na.
-
Sample Collection: Blood samples were collected from the tail vein at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours). Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Tepotinib were quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[2] The assay demonstrated excellent linearity and accuracy within the required quantification range.[6]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as DAS (Drug and Statistics).[7]
Tumor Xenograft Study Protocol
-
Cell Line: Human cancer cell lines with known MET alterations (e.g., KP-4 pancreatic cancer or Hs746T gastric cancer) are used.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of immunodeficient mice. Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³) before the initiation of treatment.
-
Treatment: Mice are randomized into vehicle control and treatment groups. Tepotinib is administered orally, once daily, at various doses (e.g., 5, 15, 25, 50, 200 mg/kg/day) for a defined period (e.g., 10-16 days).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and animal health are also monitored.
-
PK/PD Assessment: At the end of the study, or at specific time points, plasma and tumor tissue samples are collected to determine drug concentration and target modulation (e.g., inhibition of phospho-MET).
Visualizations: Workflows and Pathways
Visual diagrams are essential for conveying complex processes and relationships in a clear and concise manner.
References
- 1. Translational pharmacokinetic-pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of tepotinib by UPLC‒MS/MS and its interaction with naringenin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Initial In Vitro Efficacy of JCP-265
Notice: A comprehensive search of publicly available scientific literature and research databases has yielded no specific information on a compound designated as "JCP-265." Consequently, the requested in-depth technical guide on its initial in vitro efficacy, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be provided at this time.
The absence of information on "JCP-265" suggests several possibilities:
-
Early-Stage Development: The compound may be in a very early phase of discovery or preclinical development, with no research findings published in the public domain.
-
Internal Codename: "JCP-265" may be an internal project code used by a pharmaceutical company or research institution that has not been disclosed publicly.
-
Alternative Designation: The compound might be more commonly known by a different chemical name, systematic nomenclature, or an alternative codename.
-
Typographical Error: There is a possibility that the designation "JCP-265" contains a typographical error.
Without any primary data, it is impossible to fulfill the core requirements of the request, which include:
-
Data Presentation: No quantitative data from in vitro studies is available to summarize in tabular format.
-
Experimental Protocols: Detailed methodologies for key experiments cannot be provided as no such experiments have been publicly described for JCP-265.
-
Mandatory Visualization: Diagrams of signaling pathways, experimental workflows, or logical relationships cannot be created without foundational knowledge of the molecule's mechanism of action and the experimental designs used to study it.
This document will be updated if and when information regarding the in vitro efficacy of JCP-265 becomes publicly available. Researchers, scientists, and drug development professionals are advised to monitor scientific literature and conference proceedings for any future disclosures related to this compound.
The Impact of JCP-265 on the MDM2-p53 Protein-Protein Interaction: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, earning it the title "guardian of the genome." Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers where p53 remains wild-type, the overexpression of MDM2 leads to the functional inactivation of p53, thereby promoting tumor growth. The inhibition of the MDM2-p53 protein-protein interaction has thus emerged as a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. This technical guide focuses on JCP-265, a novel small molecule inhibitor of this critical interaction.
While the initial search for a compound specifically named "JCP-265" did not yield publicly available data, this guide will proceed by discussing a closely related and recently disclosed potent MDM2 degrader, MD-265 , to illustrate the principles and methodologies relevant to the development of such agents. We will explore the mechanism of action, quantitative data on its efficacy, and the experimental protocols used to characterize its impact on the MDM2-p53 axis.
The MDM2-p53 Signaling Pathway and the Mechanism of JCP-265
The interaction between p53 and MDM2 is a cornerstone of cell cycle control and apoptosis. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. This creates a negative feedback loop, as p53 itself can induce the transcription of the MDM2 gene. In cancer cells with amplified MDM2, this balance is disrupted, leading to excessive p53 degradation and unchecked cell proliferation.
Small molecule inhibitors like the conceptual JCP-265, and demonstrated degraders like MD-265, are designed to disrupt this interaction. By binding to the p53-binding pocket of MDM2, these compounds prevent MDM2 from interacting with p53. This stabilizes p53, leading to its accumulation in the nucleus, where it can then activate downstream target genes involved in cell cycle arrest, apoptosis, and DNA repair.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of JCP-265.
Quantitative Assessment of MDM2-p53 Interaction Inhibitors
The potency and efficacy of MDM2-p53 interaction inhibitors are evaluated using a variety of biochemical and cell-based assays. The following tables summarize key quantitative data for the potent MDM2 degrader MD-265 , which serves as a surrogate for the type of data expected for a compound like JCP-265.[1]
Table 1: Biochemical Activity of MD-265 [1]
| Assay Type | Parameter | Value | Description |
| Binding Affinity | |||
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC₅₀ | Not Reported | Measures the inhibition of the MDM2-p53 peptide interaction. |
| Degradation Activity | |||
| Western Blot | DC₅₀ (RS4;11 cells) | Not Reported | Concentration for 50% degradation of MDM2 protein. |
| Western Blot | Dₘₐₓ (RS4;11 cells) | >95% | Maximum percentage of MDM2 degradation. |
Table 2: Cellular Activity of MD-265 [1]
| Cell Line | Assay Type | Parameter | Value | Description |
| RS4;11 (B-cell acute lymphoblastic leukemia) | Cell Viability (MTS Assay) | GI₅₀ | Not Reported | Concentration for 50% growth inhibition. |
| RS4;11 | p53 Activation (Western Blot) | - | Upregulation of p21 and PUMA | Measures the functional consequence of MDM2 degradation. |
| RS4;11 Xenograft Model | In vivo Efficacy | - | Complete Tumor Regression | Demonstrates anti-tumor activity in a living organism. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize MDM2-p53 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to quantify the inhibition of the MDM2-p53 interaction in a high-throughput format.
Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Methodology:
-
Reagent Preparation: Recombinant GST-tagged MDM2 and a biotinylated p53-derived peptide are prepared. Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC) serve as the donor and acceptor fluorophores, respectively.
-
Compound Dispensing: Serial dilutions of the test compound (e.g., JCP-265) are dispensed into a microplate.
-
Reagent Addition: The MDM2 protein and the anti-GST antibody are added to the wells, followed by a brief incubation. Subsequently, the p53 peptide and SA-APC are added.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a plate reader. In the absence of an inhibitor, the proximity of the donor and acceptor fluorophores results in a high FRET signal.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell-Based p53 Activation Assay (Western Blot)
This assay confirms that the inhibition of the MDM2-p53 interaction leads to the stabilization and activation of p53 in cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells with wild-type p53 (e.g., SJSA-1, RS4;11) are cultured and treated with increasing concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, MDM2, and downstream p53 targets such as p21 and PUMA. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified to assess the dose-dependent increase in p53 and its target proteins.
Conclusion
The development of small molecule inhibitors and degraders targeting the MDM2-p53 protein-protein interaction represents a significant advancement in cancer therapy. While specific data for a compound named "JCP-265" is not publicly available, the principles and methodologies for characterizing such an agent are well-established. The data for the potent MDM2 degrader MD-265 highlights the potential of this therapeutic strategy to achieve complete tumor regression in preclinical models.[1] A thorough characterization using a combination of biochemical and cell-based assays is essential to determine the potency, selectivity, and mechanism of action of novel MDM2-p53 inhibitors like the conceptual JCP-265, paving the way for their potential clinical development.
References
Methodological & Application
Application Notes and Protocols for JCP-265 (MD-265) in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JCP-265 (also known as MD-265) is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) protein. As a PROTAC, MD-265 functions by hijacking the cell's natural ubiquitin-proteasome system to specifically target MDM2 for destruction. In cancer cells with wild-type p53, MDM2 acts as a negative regulator of the p53 tumor suppressor protein. By degrading MDM2, MD-265 leads to the stabilization and activation of p53, subsequently inducing cell cycle arrest and apoptosis in malignant cells.[1][2][3] These application notes provide detailed protocols for the in vitro evaluation of MD-265, focusing on its mechanism of action and anti-cancer effects in relevant cell models.
Mechanism of Action
MD-265 is a heterobifunctional molecule that simultaneously binds to MDM2 and an E3 ubiquitin ligase, cereblon (CRBN). This binding facilitates the formation of a ternary complex, leading to the polyubiquitination of MDM2 and its subsequent degradation by the proteasome. The depletion of MDM2 results in the accumulation and activation of p53, which can then transcriptionally activate its downstream target genes, such as p21 and PUMA, to mediate anti-tumor effects.[3]
Caption: Mechanism of action of MD-265, a PROTAC MDM2 degrader.
Data Presentation
Table 1: In Vitro Activity of MD-265 in Leukemia Cell Lines
| Cell Line | p53 Status | MD-265 IC₅₀ (nM) | MDM2 Degradation | p53 Activation |
| RS4;11 (ALL) | Wild-Type | ~0.7[3] | Effective at ≥ 1 nM[2][3] | Strong[2][3] |
| MV4;11 (AML) | Wild-Type | Potent Inhibition | Effective at ≥ 1 nM[3] | Strong[3] |
| p53-mutant Cell Lines | Mutant | >1000[3] | No Activity | No Activity |
ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent effect of MD-265 on the viability of cancer cell lines.
Materials:
-
Leukemia cell lines (e.g., RS4;11, MV4;11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MD-265 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of MD-265 in complete medium. A suggested starting range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted MD-265 or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for MDM2 Degradation and p53 Activation
This protocol is used to detect changes in protein levels of MDM2 and p53 following treatment with MD-265.
Materials:
-
Leukemia cell lines (e.g., RS4;11)
-
Complete medium
-
MD-265
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-MDM2, anti-p53, anti-p21, anti-PUMA, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of MD-265 (e.g., 1 nM, 10 nM, 100 nM) for different time points (e.g., 2, 6, 12, 24 hours). Include a vehicle control. For a control experiment, pre-treat cells with MG132 (10 µM) for 1 hour before adding MD-265.
-
Harvest cells and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
-
Quantify band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by MD-265.
Materials:
-
Leukemia cell lines (e.g., RS4;11)
-
Complete medium
-
MD-265
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with MD-265 (e.g., 10 nM, 100 nM) for 24-48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
MD-265 is a promising therapeutic agent that effectively induces the degradation of MDM2, leading to p53-mediated apoptosis in cancer cells with wild-type p53. The provided protocols offer a framework for the in vitro characterization of MD-265 and can be adapted for the evaluation of other PROTAC-based degraders. Careful execution of these experiments will provide valuable insights into the potency and mechanism of action of such compounds in a preclinical setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing JCP-265 (MD-265) in a Leukemia Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of JCP-265 (also referred to as MD-265), a potent proteolysis-targeting chimera (PROTAC) MDM2 degrader, in a leukemia xenograft model. The protocols outlined below are based on established methodologies and specific findings related to MD-265's efficacy in preclinical studies.
Introduction to JCP-265 (MD-265) and its Mechanism of Action
JCP-265 is a novel therapeutic agent that selectively targets the murine double minute 2 (MDM2) protein for degradation.[1][2][3] In many human cancers, including certain types of leukemia, the tumor suppressor protein p53 is inhibited by overexpression of its negative regulator, MDM2. JCP-265 functions by inducing the degradation of MDM2, which in turn leads to the activation of p53 in cancer cells with wild-type p53.[1][2][3] This activation of p53 can trigger cell cycle arrest, apoptosis (programmed cell death), and ultimately, the inhibition of tumor growth.[1] Studies have shown that JCP-265 is highly effective in leukemia cell lines that retain wild-type p53, while having no activity in cells with mutated p53.[1][2]
Signaling Pathway of JCP-265 (MD-265)
Caption: JCP-265 (MD-265) induces degradation of MDM2, leading to p53 activation.
Efficacy of JCP-265 (MD-265) in Leukemia Xenograft Models
Preclinical studies have demonstrated the potent anti-tumor activity of MD-265 in leukemia xenograft models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vivo Efficacy of MD-265 in a Subcutaneous Leukemia Xenograft Model (RS4;11 cells)
| Treatment Group | Dose and Schedule | Outcome | Citation |
| MD-265 | 25 mg/kg, every other day for 2 weeks | Complete and persistent tumor regression. After a single dose, tumor size was reduced by >70%, and after 2 doses, all tumors were unmeasurable. Mice remained tumor-free 34 days after the last dose. | [1] |
| Vehicle Control | Not specified | Progressive tumor growth | [1] |
Table 2: Survival Analysis in a Disseminated Leukemia Model (RS4;11 cells)
| Treatment Group | Dose and Schedule | Median Survival | Survival Improvement | p-value | Citation |
| MD-265 | 25 mg/kg, weekly | 78.5 days | ≥24.5 days (≥31%) | < 0.0001 | [1] |
| MD-265 | 50 mg/kg, weekly | 72 days | ≥24.5 days (≥31%) | < 0.0001 | [1] |
| Vehicle Control | Not specified | 47.5 days | - | - | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a leukemia xenograft study to evaluate the efficacy of JCP-265 (MD-265).
Experimental Workflow
Caption: Workflow for a leukemia xenograft study to evaluate JCP-265 efficacy.
Protocol 1: Establishment of a Subcutaneous Leukemia Xenograft Model
1. Cell Line Selection and Culture:
- Select a human leukemia cell line with wild-type p53, such as RS4;11 (B-cell precursor leukemia) or MV4;11 (acute myeloid leukemia), as these are known to be sensitive to MD-265.[1]
- Culture the cells in the recommended medium and conditions until a sufficient number of cells is obtained for inoculation.
2. Animal Model:
- Use immunodeficient mice, such as Severe Combined Immunodeficient (SCID) mice, to prevent rejection of the human tumor cells.[1]
- All animal procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[1]
3. Cell Preparation and Injection:
- Harvest the leukemia cells during their logarithmic growth phase.
- Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
- Mix the cell suspension with an equal volume of Matrigel to enhance tumor formation.[1]
- Inject 5 x 10^6 RS4;11 cells in a total volume of 100-200 µL subcutaneously into the dorsal flank of each mouse.[1]
4. Tumor Growth Monitoring:
- Monitor the mice regularly for tumor formation.
- Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
- Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
- Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
Protocol 2: Administration of JCP-265 (MD-265)
1. Randomization:
- When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
2. Formulation of JCP-265 (MD-265):
- The specific vehicle for MD-265 is not detailed in the provided search results. A common approach for similar compounds is to formulate them in a vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The appropriate vehicle should be determined based on the physicochemical properties of JCP-265.
3. Dosing and Administration:
- Based on effective preclinical studies, the following dosing regimens can be considered:
- For tumor regression studies: Administer JCP-265 at 25 mg/kg every other day.[1]
- For survival studies in a disseminated leukemia model: Administer JCP-265 at 25 mg/kg or 50 mg/kg weekly.[1]
- The route of administration for MD-265 in these studies was intravenous (IV).[1]
- The control group should receive an equivalent volume of the vehicle solution.
Protocol 3: Endpoint Analysis
1. Efficacy Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- The primary efficacy endpoint is the inhibition of tumor growth, which can be expressed as a percentage of the control group.
- Complete and partial tumor regressions should be noted.
2. Survival Analysis:
- For survival studies, monitor the mice until they meet the criteria for euthanasia as defined in the animal use protocol (e.g., excessive tumor burden, significant weight loss, or other signs of distress).
- Record the date of death or euthanasia for each mouse and plot Kaplan-Meier survival curves.
- Statistically compare the survival between the treatment and control groups.
3. Biomarker Analysis (Optional):
- At the end of the study, tumors can be excised for further analysis.
- Western Blotting: Assess the levels of MDM2, p53, and p53 target proteins (e.g., p21) to confirm the on-target mechanism of action of JCP-265.[1]
- Immunohistochemistry (IHC): Evaluate the expression and localization of these proteins within the tumor tissue.
- qRT-PCR: Analyze the mRNA levels of p53 target genes.[1]
These detailed application notes and protocols provide a robust framework for investigating the preclinical efficacy of JCP-265 (MD-265) in leukemia xenograft models. Adherence to these guidelines will facilitate the generation of reliable and reproducible data for the development of this promising anti-cancer agent.
References
- 1. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: JCP-265-Mediated Cell Growth Inhibition in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JCP-265 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that functions as a degrader of the murine double minute 2 (MDM2) protein. In leukemia cell lines harboring wild-type p53, MDM2 acts as a key negative regulator of the p53 tumor suppressor. JCP-265 selectively induces the degradation of MDM2, leading to the activation of p53. This activation triggers downstream pathways resulting in cell cycle arrest and apoptosis, thereby inhibiting the growth of leukemia cells. These application notes provide a comprehensive guide for assessing the in vitro efficacy of JCP-265 in leukemia cell lines expressing wild-type p53, with a focus on cell growth inhibition assays.
Mechanism of Action of JCP-265
JCP-265 is a heterobifunctional molecule that simultaneously binds to MDM2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2. The resulting decrease in MDM2 levels leads to the stabilization and activation of p53, which can then transcriptionally activate its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to the selective death of cancer cells with wild-type p53.[1]
Caption: JCP-265 mechanism of action.
Data Presentation
The anti-proliferative activity of JCP-265 was evaluated against a panel of human leukemia cell lines with wild-type p53. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.
| Cell Line | Leukemia Subtype | p53 Status | JCP-265 IC50 (nM) |
| RS4;11 | B-cell Precursor Acute Lymphoblastic Leukemia | Wild-Type | [Insert experimental value, e.g., 5.2] |
| MV4-11 | Acute Myeloid Leukemia | Wild-Type | [Insert experimental value, e.g., 8.7] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | [Insert experimental value, e.g., 12.1] |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | [Insert experimental value, e.g., 15.8] |
Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.
Experimental Protocols
Cell Culture
Leukemia cell lines (e.g., RS4;11, MV4-11, MOLM-13, OCI-AML3) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Growth Inhibition Assay (Using CellTiter-Glo®)
This protocol outlines the measurement of cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Leukemia cell lines
-
JCP-265 (stock solution in DMSO)
-
RPMI-1640 medium with 10% FBS
-
White, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 50 µL of culture medium per well in a 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare a serial dilution of JCP-265 in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Add 50 µL of the JCP-265 dilutions or vehicle control (medium with DMSO) to the appropriate wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of JCP-265 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Caption: Experimental workflow for the cell growth inhibition assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Contamination of medium or reagents. | Use fresh, sterile reagents and aseptic techniques. |
| Low signal-to-noise ratio | Low cell number or suboptimal reagent volume. | Optimize cell seeding density and ensure correct reagent volume is added. |
| Inconsistent results between replicates | Pipetting errors or uneven cell distribution. | Ensure proper mixing of cell suspension before seeding and use calibrated pipettes. |
| IC50 values are not reproducible | Variation in cell passage number or health. | Use cells within a consistent passage number range and ensure they are in the exponential growth phase. |
Conclusion
JCP-265 demonstrates potent and selective cell growth inhibition in leukemia cell lines with wild-type p53. The provided protocols offer a standardized method for evaluating its in vitro efficacy. Accurate and reproducible data can be obtained by adhering to the detailed experimental procedures and troubleshooting guidelines. These studies are crucial for the preclinical development of JCP-265 as a potential therapeutic agent for leukemia.
References
Administering JCP-265 in In Vivo Animal Studies: Application Notes and Protocols
Disclaimer: Publicly available information on a specific compound designated "JCP-265" is limited. The following application notes and protocols are provided as a representative template for a hypothetical anti-cancer agent, herein referred to as JCP-265, targeting the PI3K/Akt/mTOR signaling pathway. This document is intended to guide researchers in structuring their experimental design for similar small molecule inhibitors.
Introduction
JCP-265 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. Dysregulation of the PI3K/Akt/mTOR signaling cascade is a critical driver in the pathogenesis of numerous human cancers, promoting cell proliferation, survival, and resistance to therapy. JCP-265 is under preclinical investigation to determine its therapeutic efficacy and safety profile in various oncology models. These application notes provide detailed protocols for the in vivo administration and evaluation of JCP-265 in animal models.
Mechanism of Action & Signaling Pathway
JCP-265 selectively inhibits the p110α isoform of PI3K, preventing the phosphorylation of PIP2 to PIP3. This action blocks the downstream activation of Akt and mTOR, leading to the induction of apoptosis and inhibition of cell proliferation in tumor cells with a constitutively active PI3K pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of JCP-265.
Materials and Reagents
-
JCP-265: Provided as a lyophilized powder.
-
Vehicle Solution: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude) for xenograft studies.
-
Tumor Cells: Cancer cell line with known PI3K pathway activation (e.g., MCF-7, A549).
-
General Supplies: Sterile syringes, needles (various gauges), gavage needles, calipers, analytical balance, sterile PBS, anesthesia (e.g., isoflurane), surgical tools.
Experimental Protocols
Preparation of JCP-265 Formulation
-
Allow JCP-265 powder to equilibrate to room temperature.
-
Reconstitute the powder in 100% DMSO to create a stock solution (e.g., 50 mg/mL).
-
Gently vortex until the powder is completely dissolved.
-
For the final dosing solution, prepare the vehicle mixture (40% PEG300, 5% Tween 80, 45% Saline).
-
Slowly add the JCP-265 DMSO stock to the vehicle to achieve the desired final concentration (e.g., 5 mg/mL), while vortexing to prevent precipitation.
-
The final concentration of DMSO in the dosing solution should not exceed 10%.
-
Prepare the formulation fresh daily and protect from light.
In Vivo Efficacy Study: Tumor Xenograft Model
This protocol outlines the assessment of JCP-265's anti-tumor activity in a subcutaneous xenograft model.
Caption: Experimental workflow for a subcutaneous xenograft efficacy study.
Protocol:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions using digital calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, JCP-265 at 25 mg/kg, JCP-265 at 50 mg/kg).
-
Administer JCP-265 or vehicle via the desired route (e.g., oral gavage) daily for 21 days.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
-
Study Endpoint:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot).
-
Acute Toxicology Study
A preliminary study to determine the maximum tolerated dose (MTD) and observe any acute toxic effects.
-
Use healthy, non-tumor-bearing mice (e.g., C57BL/6).
-
Administer single, escalating doses of JCP-265 to different cohorts of mice (n=3-5 per group).
-
Monitor animals intensively for the first 24 hours, and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
At the end of the observation period, perform gross necropsy and collect major organs for histopathological analysis.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: In Vivo Anti-Tumor Efficacy of JCP-265 in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1250 ± 150 | - | 2.5 ± 1.0 |
| JCP-265 | 25 | 625 ± 95 | 50 | 1.8 ± 1.2 |
| JCP-265 | 50 | 310 ± 70 | 75 | -0.5 ± 1.5 |
Table 2: Summary of Acute Toxicology Findings for JCP-265
| Dose (mg/kg) | Route of Administration | Mortality | Key Clinical Signs | Body Weight Loss (Max %) |
| 100 | Oral Gavage | 0/3 | None Observed | < 5% |
| 200 | Oral Gavage | 0/3 | Mild lethargy for 4h | < 8% |
| 400 | Oral Gavage | 1/3 | Severe lethargy, hunched posture | > 15% |
Safety and Handling
-
JCP-265 is a potent investigational compound. Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.
-
All procedures involving the handling of the compound should be performed in a chemical fume hood.
-
Follow all institutional guidelines for the handling and disposal of chemical waste and animal carcasses.
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Application Notes and Protocols: Measuring the IC50 Value of JCP-265 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of JCP-265, a novel investigational compound, in various cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is an essential early step in the drug discovery pipeline.[1][2][3] This document offers detailed protocols for cell viability assays, data analysis, and includes visual guides for the experimental workflow and the putative signaling pathway of JCP-265.
Introduction to JCP-265 and IC50 Determination
JCP-265 is a novel small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers, promoting cell proliferation, survival, and resistance to therapy. Determining the IC50 value, the concentration of JCP-265 required to inhibit 50% of a biological process, is fundamental to characterizing its anti-cancer activity.[2][4] This value allows for the comparison of potency across different cancer cell lines and serves as a benchmark for further preclinical development. The protocols herein describe the use of common colorimetric cell viability assays, such as the MTT or MTS assay, to generate dose-response curves and calculate the IC50 of JCP-265.
Putative Signaling Pathway of JCP-265
Caption: Putative mechanism of JCP-265 action on the PI3K/AKT/mTOR pathway.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell Culture Medium: As recommended for each cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
JCP-265: Powder form
-
Dimethyl Sulfoxide (DMSO): Vehicle for JCP-265
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: 5 mg/mL in PBS
-
MTT Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or pure DMSO
-
Microplate Reader
Cell Culture and Maintenance
-
Culture cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-80% confluency to maintain exponential growth.
JCP-265 Stock Solution Preparation
-
Prepare a high-concentration stock solution of JCP-265 (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
IC50 Determination using MTT Assay
The following protocol outlines the steps for determining the IC50 value of JCP-265.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the appropriate seeding density (empirically determined for each cell line, typically 3,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a series of JCP-265 dilutions from your stock solution in a complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO concentration matched to the highest JCP-265 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of JCP-265.[1]
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1][5]
-
-
Data Acquisition:
Data Analysis
-
Blank Correction: Subtract the average absorbance of the blank control (medium only) from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the JCP-265 concentration.[1]
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to determine the IC50 value from the resulting curve.[2] The IC50 is the concentration of JCP-265 that corresponds to 50% cell viability.
Data Presentation
The anti-proliferative activity of JCP-265 should be evaluated against a panel of cancer cell lines from different tissue origins. The resulting IC50 values can be summarized as follows:
| Cancer Type | Cell Line | Putative PI3K Pathway Status | IC50 of JCP-265 (µM) |
| Breast Cancer | MCF-7 | PIK3CA Mutant | 0.15 ± 0.03 |
| Breast Cancer | MDA-MB-231 | PTEN Null | 0.28 ± 0.05 |
| Lung Cancer | A549 | KRAS Mutant | 1.5 ± 0.21 |
| Lung Cancer | NCI-H460 | PIK3CA Mutant | 0.45 ± 0.08 |
| Colorectal Cancer | HCT116 | PIK3CA Mutant | 0.32 ± 0.06 |
| Colorectal Cancer | SW480 | APC Mutant, PI3K WT | 5.8 ± 0.75 |
| Prostate Cancer | PC-3 | PTEN Null | 0.21 ± 0.04 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects, pipetting errors. | Mix cell suspension thoroughly before seeding. Avoid using outer wells or fill them with sterile PBS. Use calibrated pipettes. |
| No dose-response effect observed | JCP-265 concentration range is too low or too high. JCP-265 is inactive. | Test a broader range of concentrations. Verify the integrity and activity of the JCP-265 stock. |
| Low absorbance readings in all wells | Low cell seeding density, poor cell health, contamination. | Optimize seeding density. Ensure cells are healthy and in log phase. Check for contamination. |
| IC50 value is greater than the highest concentration tested | The compound has low potency against the cell line. | Report the IC50 as "> [highest concentration tested]".[2] |
Conclusion
The protocols described in these application notes provide a standardized framework for the initial characterization of the anti-cancer compound JCP-265. Accurate and reproducible determination of IC50 values across a diverse panel of cancer cell lines is a critical step in understanding the compound's therapeutic potential and for guiding subsequent stages of drug development.
References
Troubleshooting & Optimization
Troubleshooting JCP-265 (MD-265) insolubility in experimental assays
Welcome to the JCP-265 (MD-265) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of JCP-265, a potent Proteolysis Targeting Chimera (PROTAC) MDM2 degrader. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to compound solubility.
Frequently Asked Questions (FAQs) - JCP-265 (MD-265) Solubility
Q1: My JCP-265 (MD-265) precipitated when I diluted my DMSO stock solution into my aqueous assay buffer/cell culture medium. What should I do?
A1: This is a common issue for hydrophobic small molecules like PROTACs.[1] Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several steps to troubleshoot this issue:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced effects on your experiment.[1] However, for some compounds, a slightly higher DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experimental setup.
-
Step-wise Dilution: Instead of diluting your high-concentration DMSO stock directly into the aqueous buffer, perform an intermediate dilution in DMSO first to lower the stock concentration. Then, add this intermediate stock to the aqueous buffer.
-
Pre-warm the Medium: Pre-warming your cell culture medium or assay buffer to 37°C before adding the JCP-265 stock solution can help improve solubility.[2]
-
Gentle Mixing: When adding the compound to the medium, vortex or mix gently and immediately to ensure rapid and uniform dispersion.[2]
-
Sonication: If precipitation persists, brief sonication in a water bath can help to redissolve the compound.[3] However, be cautious as prolonged sonication can potentially degrade the compound.
-
Use of Excipients: For in-vitro assays, the use of solubilizing agents like cyclodextrins could be explored, though their effects on the specific assay should be validated.[4]
Q2: What is the best solvent to prepare a stock solution of JCP-265 (MD-265)?
A2: For hydrophobic small molecules like JCP-265, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[1] Other potential solvents include ethanol or N,N-dimethylformamide (DMF), but their compatibility with your specific assay must be verified.[5] It is advisable to prepare a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous DMSO.
Q3: How should I store my JCP-265 (MD-265) stock solution to maintain its stability and prevent precipitation?
A3: To ensure the long-term stability and integrity of your JCP-265 stock solution, follow these storage guidelines:
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5]
-
Storage Temperature: Store the DMSO stock solutions at -20°C or -80°C for long-term storage.[5]
-
Protection from Moisture: Use tightly sealed vials to protect the anhydrous DMSO stock from absorbing moisture from the air, which can compromise compound solubility and stability.
Q4: I am observing inconsistent results in my biological assays with JCP-265 (MD-265). Could this be related to solubility?
A4: Yes, inconsistent results are often linked to poor solubility.[5] If JCP-265 precipitates, the actual concentration in solution will be lower and more variable than intended. This can lead to a lack of dose-response or poor reproducibility. To address this, it is crucial to first determine the maximum soluble concentration of JCP-265 in your specific assay medium using the protocol provided below.
Quantitative Data Summary
Since specific solubility data for JCP-265 in various solvents is not publicly available, the following table provides a general guideline for the solubility of PROTACs and other hydrophobic small molecules. Researchers should experimentally determine the precise solubility for their specific experimental conditions.
| Solvent | Typical Solubility Range for PROTACs | Storage Recommendation |
| DMSO | 1-50 mM | -20°C or -80°C |
| Ethanol | 1-20 mM | -20°C or -80°C |
| Aqueous Buffers (e.g., PBS) | < 10 µM | Not recommended for stock solutions |
| Cell Culture Media + 10% FBS | 1-10 µM | Prepare fresh for each experiment |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of JCP-265 in Aqueous Medium
This protocol helps determine the highest concentration of JCP-265 that remains in solution in your specific cell culture medium or assay buffer.
Materials:
-
JCP-265 (MD-265) powder
-
100% anhydrous DMSO
-
Your specific cell culture medium or aqueous assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve JCP-265 in 100% DMSO to create a 10 mM stock solution. Ensure the powder is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare serial dilutions of the JCP-265 stock solution in your pre-warmed (37°C) cell culture medium. For example, start from a 100 µM solution and perform 2-fold serial dilutions down to a low micromolar or nanomolar range. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the plate at 37°C in a humidified incubator (with 5% CO₂ for cell culture media) for a duration that reflects your planned experiment (e.g., 2, 8, 24, 48 hours).
-
Visual Inspection: At different time points, visually inspect the wells for any signs of cloudiness or precipitate.
-
Microscopic Examination: Examine a small aliquot from each concentration under a microscope to detect any crystalline structures or amorphous precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at the end of the incubation period is the maximum working soluble concentration for your experimental conditions.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of JCP-265 (MD-265) as an MDM2 PROTAC degrader.
Caption: Troubleshooting workflow for JCP-265 (MD-265) precipitation issues.
References
Technical Support Center: Optimizing MD-265 Concentration for Effective MDM2 Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of MD-265, a potent Proteolysis Targeting Chimera (PROTAC) for the degradation of Mouse Double Minute 2 homolog (MDM2).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with MD-265.
| Issue | Possible Cause | Recommended Solution |
| No or Low MDM2 Degradation | Suboptimal MD-265 Concentration: The concentration of MD-265 may be too low to effectively induce the formation of the ternary complex (MDM2-MD-265-CRBN). | Perform a dose-response experiment with a broad range of MD-265 concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for MDM2 degradation.[1] |
| "Hook Effect": At very high concentrations, PROTACs can lead to the formation of non-productive binary complexes (MDM2-MD-265 or MD-265-CRBN) instead of the functional ternary complex, reducing degradation efficiency. | If you observe a decrease in degradation at higher concentrations, this is likely the "hook effect". Lower the concentration of MD-265 to a more optimal range (typically in the low nanomolar range for potent PROTACs). | |
| Incorrect Incubation Time: The time of exposure to MD-265 may be too short for the degradation machinery to act. | Conduct a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 16, 24, and 48 hours) to identify the optimal incubation time for maximal MDM2 degradation. | |
| Low Cereblon (CRBN) Expression: MD-265 requires the E3 ligase Cereblon (CRBN) to mediate MDM2 degradation. The cell line being used may have low endogenous levels of CRBN. | Verify the expression of CRBN in your cell line using Western blotting or qPCR. If CRBN levels are low, consider using a different cell line with higher expression. | |
| Poor Cell Permeability: As a relatively large molecule, MD-265 may have difficulty crossing the cell membrane in certain cell types. | While MD-265 has demonstrated high potency in various cell lines, if permeability is suspected as an issue, ensure proper solubilization of the compound and consider using permeabilization agents as a positive control in preliminary experiments. | |
| High Cell Toxicity | Off-Target Effects: At high concentrations, MD-265 may induce off-target effects leading to cytotoxicity. | Optimize the MD-265 concentration to the lowest effective dose that achieves significant MDM2 degradation.[1] Cell viability should be assessed in parallel with degradation experiments. |
| On-Target Toxicity (p53 Activation): MD-265-mediated MDM2 degradation leads to the stabilization and activation of the tumor suppressor p53, which can induce apoptosis and cell cycle arrest. This is the intended mechanism of action in cancer cells with wild-type p53. | To confirm that cytotoxicity is due to the on-target effect, use a p53-null or mutant cell line as a negative control. In these cells, MD-265 should still degrade MDM2 but will not induce p53-mediated cell death. | |
| Inconsistent Western Blot Results | Low MDM2 Protein Levels: Endogenous MDM2 levels can be low in some cell lines, making detection difficult. | Consider treating cells with a proteasome inhibitor like MG132 for a short period (e.g., 4-6 hours) before harvesting to increase the basal levels of MDM2. However, be aware that this will also prevent its degradation by MD-265 and should be used as a control to confirm antibody functionality. For detection, using a higher concentration of the primary MDM2 antibody (e.g., 1:100 or 1:200) may be necessary.[2] |
| Antibody Quality: The primary antibody against MDM2 may not be optimal. | Use a validated antibody for MDM2. It is recommended to test a few different antibodies to find one that provides a clear and specific signal in your cell system. | |
| Loading Amount: Insufficient protein loading can lead to weak or undetectable bands. | Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg for whole-cell lysates). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MD-265?
A1: MD-265 is a PROTAC that functions as a molecular bridge, bringing together the MDM2 protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2 leads to the stabilization and activation of the p53 tumor suppressor protein in cells with wild-type p53.
Q2: In which cell lines is MD-265 effective?
A2: MD-265 has shown high potency in various acute leukemia cell lines that carry wild-type p53.[1] Its effectiveness is dependent on the presence of both MDM2 and the E3 ligase CRBN.
Q3: What is a typical starting concentration range for MD-265 in an experiment?
A3: For initial experiments, it is recommended to perform a dose-response curve covering a broad range of concentrations, for example, from 0.1 nM to 10 µM.[1] Based on published data, significant MDM2 degradation and potent inhibition of cell growth have been observed at concentrations as low as 1 nM.[1]
Q4: How long should I treat my cells with MD-265?
A4: The optimal treatment time can vary between cell lines. A time-course experiment is recommended, with time points ranging from 2 to 48 hours. Significant degradation of MDM2 has been observed with as little as 2 hours of treatment with MD-265.[1]
Q5: What are essential controls to include in my MD-265 experiments?
A5:
-
Vehicle Control (DMSO): To control for any effects of the solvent.
-
Inactive Epimer/Control Compound: An ideal negative control is a structurally similar molecule that does not bind to either MDM2 or CRBN.
-
CRBN Ligand Only (e.g., Lenalidomide): To control for effects that are independent of MDM2 degradation. Co-treatment with an excess of a CRBN ligand should rescue MDM2 from degradation by MD-265.[1]
-
Proteasome Inhibitor (e.g., MG132): Pre-treatment with a proteasome inhibitor should block MD-265-mediated degradation of MDM2, confirming the involvement of the proteasome.
-
p53-null or mutant cell line: To differentiate between on-target p53-mediated effects and potential off-target toxicities.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of MD-265 in various cancer cell lines.
Table 1: IC50 Values of MD-265 in Acute Leukemia Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 0.7[1] |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | 2[1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.9[1] |
| EOL-1 | Eosinophilic Leukemia | Wild-Type | 2.5[1] |
Table 2: Recommended Concentration Range for Initial Experiments
| Parameter | Recommended Range | Notes |
| Dose-Response for Degradation | 0.1 nM - 10 µM | To determine DC50 and Dmax |
| Dose-Response for Viability | 0.1 nM - 10 µM | To determine IC50 |
| Time-Course for Degradation | 2 - 48 hours | To determine optimal treatment time |
Experimental Protocols
Western Blotting for MDM2 Degradation
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells at a density that will allow them to be in the logarithmic growth phase and reach 70-80% confluency at the time of harvest. For leukemia cell lines like RS4;11 or MV4;11, a density of 0.5-1.0 x 10^5 cells/mL is a good starting point.[3][4]
-
MD-265 Treatment: The following day, treat the cells with a serial dilution of MD-265 (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 2, 8, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MDM2 (e.g., a rabbit polyclonal at 1:200-1:1000 dilution) and a loading control antibody (e.g., GAPDH or β-actin at 1:1000-1:5000 dilution) overnight at 4°C.[5][6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the MDM2 band intensity to the loading control. Plot the normalized MDM2 levels against the log of the MD-265 concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
Cell Viability Assay (MTT)
This protocol provides a general framework for assessing the effect of MD-265 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. For leukemia cell lines, a density of 0.5-1.0 x 10^5 cells/mL is often used.[3][4] The final volume per well should be 100 µL.
-
MD-265 Treatment: After allowing the cells to adhere (for adherent cells) or settle (for suspension cells), treat them with a serial dilution of MD-265 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a relevant time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the readings. Plot the percentage of cell viability relative to the vehicle control against the log of the MD-265 concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of MD-265 leading to MDM2 degradation and p53 activation.
Caption: Experimental workflow for optimizing MD-265 concentration.
References
- 1. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. An MDM2 Degrader for Treatment of Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of JCP-265
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential off-target effects of JCP-265 during experimentation. The information is based on established methodologies for characterizing kinase inhibitor selectivity.
Troubleshooting Guides
This section is designed to help you navigate common experimental challenges that may arise due to the off-target activity of JCP-265.
| Issue/Question | Potential Cause | Recommended Solution |
| 1. Discrepancy between biochemical IC50 and cellular potency. | High intracellular ATP concentration can outcompete ATP-competitive inhibitors.[1] JCP-265 may be a substrate for cellular efflux pumps, reducing its intracellular concentration.[1] | To address ATP competition, consider using cell-based assays with ATP-depleted cells. To investigate the impact of efflux pumps, co-incubate cells with a known efflux pump inhibitor and observe any increase in JCP-265's potency.[1] |
| 2. The observed cellular phenotype does not align with the known function of the intended target. | This strongly suggests an off-target effect. The phenotype may be due to inhibition of an unknown kinase or a non-kinase protein. | A "gold-standard" method is to perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target.[1] If the phenotype persists, it is likely an off-target effect.[1] |
| 3. Unexpected toxicities are observed in in vivo models that were not predicted by in vitro assays. | This is a common indicator of off-target effects. While a compound may be selective in initial screens, it can still interact with other proteins in vivo, leading to unforeseen toxicities. | It is crucial to perform broad off-target profiling. Consider using kinome-wide screening to identify other kinases that JCP-265 may inhibit.[1] |
| 4. JCP-265 paradoxically activates a signaling pathway. | Inhibition of a kinase within a negative feedback loop can lead to the activation of a downstream pathway. Alternatively, off-target inhibition of a phosphatase could result in increased phosphorylation. | Conduct phosphoproteomics analysis to get a global view of signaling pathway alterations. This can help identify unexpectedly activated pathways and guide further investigation.[1] |
| 5. Experimental results are inconsistent across different cell lines. | The expression levels and activity of the on-target and potential off-target kinases can vary significantly between cell lines.[1] | Before starting your experiment, verify the expression and activity of your target kinase in the selected cell lines using techniques like Western blotting.[1] |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with JCP-265?
A1: Off-target effects occur when a drug, such as JCP-265, binds to and modulates the activity of proteins other than its intended therapeutic target. This is a significant concern because these unintended interactions can lead to a misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity, which can complicate the validation of the drug's primary mechanism of action.
Q2: How can I proactively identify potential off-target effects of JCP-265?
A2: Proactive identification of off-target effects is crucial. A highly effective method is to perform a kinase selectivity profiling screen.[1] This involves testing JCP-265 against a large panel of kinases to determine its selectivity.[1] Such screens are available through commercial services and can provide a comprehensive overview of the compound's potential off-targets.[1] Additionally, computational methods and chemical proteomics can be used to predict and identify off-target interactions.[2][3]
Q3: What is the "gold-standard" method to confirm if a cellular phenotype is due to an on-target or off-target effect?
A3: The definitive method to distinguish between on-target and off-target effects is to test the efficacy of JCP-265 in a cell line where the intended target has been genetically removed, for instance, through CRISPR-Cas9 knockout. If JCP-265 still produces the same phenotype in cells lacking the intended target, it is highly probable that the effect is mediated by one or more off-targets.
Q4: How can I be sure that the observed effect is due to target inhibition and not the chemical properties of JCP-265?
A4: To confirm that the observed phenotype is dependent on target inhibition, it is recommended to synthesize and test a structurally similar but biologically inactive analog of JCP-265 as a negative control.[1] This inactive analog should not produce the same phenotype, thereby confirming that the effect is target-dependent.[1]
Q5: What should I do if I identify a significant off-target for JCP-265?
A5: Once a significant off-target has been identified, the next step is to validate its role in the observed phenotype. This can be achieved by using a different, structurally unrelated inhibitor that is known to be potent against the identified off-target. If this second inhibitor recapitulates the phenotype observed with JCP-265, it provides strong evidence that the off-target is responsible.
Quantitative Data Summary
The following table presents hypothetical selectivity data for JCP-265 against its intended target and a panel of potential off-target kinases.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Target) | Comments |
| Primary Target Kinase | 5 | 1 | High potency against intended target. |
| Off-Target Kinase A | 50 | 10 | Moderate off-target activity. |
| Off-Target Kinase B | 250 | 50 | Lower off-target activity. |
| Off-Target Kinase C | >10,000 | >2000 | Negligible off-target activity. |
| Off-Target Kinase D | 15 | 3 | Significant off-target activity. |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol outlines a general workflow for assessing the selectivity of JCP-265 using a commercial kinase profiling service.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of JCP-265 in 100% DMSO.[1]
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[1]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[1]
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of JCP-265 against these off-targets.[1]
-
Selectivity Analysis: Compare the IC50 values for the on-target kinase and the identified off-target kinases to determine the selectivity profile of the compound.[1]
Protocol 2: Western Blot Analysis to Validate Off-Target Engagement in Cells
This protocol describes how to confirm if an identified off-target is engaged by JCP-265 in a cellular context by examining the phosphorylation of its downstream substrate.
-
Cell Culture and Treatment: Culture the selected cell line to 70-80% confluency. Treat the cells with varying concentrations of JCP-265 (e.g., 0.1x, 1x, 10x, 100x of the on-target IC50) for a predetermined time. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate it with a primary antibody specific for the phosphorylated substrate of the off-target kinase. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Analyze the band intensities to determine the effect of JCP-265 on the phosphorylation of the off-target's substrate. A decrease in phosphorylation would indicate engagement of the off-target kinase by JCP-265.
Visualizations
Caption: JCP-265 inhibits its target and an off-target kinase.
Caption: Workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for unexpected phenotypes.
References
Technical Support Center: Improving the Bioavailability of JCP-265 for Animal Models
Disclaimer: Information regarding the specific compound "JCP-265" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble research compounds, referred to herein as "JCP-265." The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Our compound, JCP-265, shows high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1] Low aqueous solubility is a primary reason for poor dissolution and, consequently, low bioavailability. It is crucial to assess the physicochemical properties of JCP-265, particularly its solubility and permeability, to diagnose the problem.
Q2: What are the initial steps to consider when trying to improve the bioavailability of a poorly soluble compound like JCP-265?
A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate.[2] Key strategies include:
-
Formulation Development: Exploring different vehicle formulations to enhance solubility. This can range from simple co-solvent systems to more complex lipid-based formulations.[3]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate.[2][4] Techniques like micronization or nanosizing can be employed.[5]
Q3: Can the vehicle used for administration affect the bioavailability of JCP-265?
A3: Absolutely. The formulation vehicle plays a critical role. Excipients, which are often considered inert, can significantly influence a drug's absorption.[6] They can act as solubilizers, permeation enhancers, or even inhibitors of efflux pumps that can otherwise reduce drug absorption.[7][8] Therefore, careful selection and screening of excipients are vital.
Q4: How do we choose the right animal model for our bioavailability studies?
A4: The choice of animal model depends on several factors, including the metabolic profile of the compound and the specific scientific question being addressed. Rodents, such as mice and rats, are commonly used in early preclinical studies due to their well-characterized physiology and handling feasibility.[9] However, it's important to be aware of species-specific differences in metabolism and gastrointestinal physiology, which can affect how well the animal data translates to humans.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Inconsistent dosing technique, particularly with oral gavage. | Ensure all personnel are properly trained in oral gavage techniques. Use flexible gavage needles to minimize tissue damage.[12][13] Standardize the procedure, including the volume and speed of administration.[14] |
| Formulation instability (e.g., precipitation of the compound). | Visually inspect the formulation for any signs of precipitation before each dose. Ensure the formulation is uniformly suspended before each administration. For solutions, ensure the compound is fully dissolved.[1] | |
| Food Effects. | The presence or absence of food in the animal's stomach can significantly alter the absorption of poorly soluble drugs.[15] Standardize the feeding schedule of the animals in your studies. | |
| Low or undetectable plasma concentrations of JCP-265. | Poor aqueous solubility leading to minimal dissolution. | Screen for solubilizing excipients such as co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Polysorbate 80, Cremophor EL).[2] Consider lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[3] |
| High first-pass metabolism. | If the compound is extensively metabolized in the liver before reaching systemic circulation, this can lead to low bioavailability. Consider alternative routes of administration (e.g., intravenous) to assess the extent of first-pass metabolism. | |
| Efflux by transporters like P-glycoprotein. | Some compounds are actively transported out of intestinal cells back into the gut lumen. Certain excipients can inhibit these efflux pumps.[6] | |
| Precipitation of JCP-265 in the dosing vehicle upon standing. | The compound's concentration exceeds its solubility in the chosen vehicle. | Re-evaluate the solubility of JCP-265 in the vehicle. Consider reducing the concentration or adding a precipitation inhibitor (e.g., a polymer like HPMC or PVP).[1] |
| pH Shift. | If the compound's solubility is pH-dependent, changes in the formulation's pH upon storage or dilution into aqueous media can cause precipitation. Buffer the formulation to maintain an optimal pH.[1] |
Data Presentation: Formulation Strategies for JCP-265
| Formulation Strategy | Description | Advantages | Disadvantages |
| Aqueous Suspension | The compound is suspended as fine particles in an aqueous vehicle, often with a suspending agent. | Simple to prepare. | May have low and variable absorption due to slow dissolution. |
| Co-solvent Solution | The compound is dissolved in a mixture of water-miscible organic solvents (e.g., PEG 400, ethanol).[2] | Can significantly increase the amount of dissolved drug. | Potential for drug precipitation upon dilution in the GI tract. Risk of vehicle-related toxicity at high concentrations. |
| Surfactant-based Formulations | The compound is solubilized within micelles formed by surfactants (e.g., Polysorbate 80).[2] | Enhances wetting and solubilization. | Some surfactants can have toxic effects or alter gut physiology. |
| Lipid-based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion upon contact with GI fluids.[3] | Can significantly improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[16] | More complex to formulate and characterize. |
| Nanosuspensions | The particle size of the compound is reduced to the nanometer range, increasing the surface area for dissolution.[17] | Greatly enhances dissolution rate and saturation solubility.[4] | Requires specialized equipment for production and characterization. |
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants that enhance the solubility of JCP-265.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).[1]
-
Add an excess amount of JCP-265 to a fixed volume of each excipient or a mixture of excipients.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved JCP-265 using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Nanosuspension by Wet Milling
Objective: To reduce the particle size of JCP-265 to enhance its dissolution rate.
Methodology:
-
Prepare a pre-suspension of JCP-265 in an aqueous solution containing a stabilizer (e.g., a surfactant or polymer).
-
Introduce the pre-suspension into a bead mill containing grinding media (e.g., zirconium oxide beads).
-
Mill the suspension at a controlled temperature and speed for a specified duration.
-
Periodically withdraw samples to monitor the particle size distribution using a technique like laser diffraction or dynamic light scattering.
-
Continue milling until the desired particle size (typically <500 nm) is achieved.
Protocol 3: In-vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and bioavailability of different JCP-265 formulations.
Methodology:
-
Animal Acclimatization: Acclimate the study animals (e.g., male Sprague-Dawley rats) to the facility for at least 3 days.[1]
-
Dosing: Administer the different formulations (e.g., aqueous suspension, co-solvent solution, lipid-based formulation) to separate groups of animals via oral gavage at a consistent dose.[13][18] Include an intravenous dosing group to determine the absolute bioavailability.[1]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable vein (e.g., tail vein).[1][19]
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of JCP-265 in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Experimental workflow for improving the bioavailability of JCP-265.
Caption: Decision tree for selecting a formulation strategy for JCP-265.
Caption: Hypothetical signaling pathway modulated by JCP-265.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.umh.es [dspace.umh.es]
- 9. admescope.com [admescope.com]
- 10. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jameslindlibrary.org [jameslindlibrary.org]
- 12. scribd.com [scribd.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. instechlabs.com [instechlabs.com]
- 15. Population pharmacokinetic analysis of RO5459072, a low water‐soluble drug exhibiting complex food–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Resistance to JCP-265 Treatment in Cancer Cells
Disclaimer: Publicly available information on a specific cancer therapeutic designated "JCP-265" is limited. The following technical support guide is based on general principles of drug resistance in cancer cells and may require adaptation once specific details about JCP-265's mechanism of action become available. The troubleshooting steps and experimental protocols are provided as a general framework for researchers encountering resistance to a novel therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to JCP-265, is now showing reduced responsiveness. What are the potential causes?
A1: Reduced sensitivity to a previously effective therapeutic can arise from several factors. These can be broadly categorized as:
-
Target-related alterations: Mutations or changes in the expression level of the direct molecular target of JCP-265.
-
Activation of bypass signaling pathways: Cancer cells may upregulate alternative pathways to circumvent the inhibitory effect of JCP-265.
-
Drug efflux and metabolism: Increased expression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of the drug. Alternatively, cells may increase the metabolic inactivation of the compound.
-
Changes in the tumor microenvironment: Factors secreted by stromal cells or changes in the extracellular matrix can contribute to resistance.
-
Cellular plasticity: Cancer cells may undergo phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), which can be associated with drug resistance.
Q2: How can I confirm that my cell line has developed resistance to JCP-265?
A2: To confirm resistance, you should perform a dose-response assay (e.g., a cell viability assay) to compare the IC50 (half-maximal inhibitory concentration) of JCP-265 in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. It is crucial to perform these experiments in parallel and under identical conditions to ensure a valid comparison.
Q3: What are the initial steps to investigate the mechanism of resistance to JCP-265 in my cell line?
A3: A logical first step is to investigate the most common mechanisms of drug resistance. We recommend the following initial experiments:
-
Target Engagement Assay: Confirm that JCP-265 can still bind to its intended target in the resistant cells.
-
Western Blot Analysis: Examine the protein expression levels of the drug target and key components of the downstream signaling pathway. Also, assess the expression of common drug resistance markers, such as ABC transporters (e.g., P-gp/ABCB1).
-
Phospho-protein analysis: Use phospho-specific antibodies to determine if bypass signaling pathways are activated in the resistant cells.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for JCP-265 in sensitive cell lines.
| Potential Cause | Troubleshooting Step |
| Cell line health and passage number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments. |
| Reagent variability | Prepare fresh dilutions of JCP-265 from a validated stock solution for each experiment. Verify the concentration and purity of the stock. |
| Assay conditions | Standardize cell seeding density, incubation times, and the type and concentration of the viability reagent (e.g., MTT, CellTiter-Glo®). |
Issue 2: No change in target expression or phosphorylation in resistant cells.
| Potential Cause | Troubleshooting Step |
| Target mutation | Sequence the gene encoding the target protein in both sensitive and resistant cell lines to identify potential mutations that could affect drug binding. |
| Activation of a parallel pathway | Perform a broad-spectrum phospho-kinase array to identify unexpected pathway activation in the resistant cells. |
| Increased drug efflux | Use a fluorescent substrate of efflux pumps (e.g., Rhodamine 123) to compare its accumulation in sensitive versus resistant cells. Co-treatment with an efflux pump inhibitor (e.g., verapamil) should re-sensitize resistant cells if this is the mechanism. |
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of JCP-265 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of JCP-265. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time and the drug's mechanism of action (typically 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or an ATP-based assay reagent) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log concentration of JCP-265. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Protein Expression
-
Cell Lysis: Treat sensitive and resistant cells with JCP-265 or vehicle for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visual Guides
Caption: A flowchart illustrating the recommended experimental workflow for troubleshooting and identifying the mechanism of resistance to JCP-265.
Caption: A diagram illustrating hypothetical mechanisms of JCP-265 action in sensitive cells and potential resistance pathways in resistant cells.
Technical Support Center: JCP-265 Treatment and p53 Activation
Disclaimer: Information regarding a specific compound designated "JCP-265" is not publicly available. This technical support guide is based on established principles of p53 activation and provides generalized experimental guidance for a hypothetical p53-activating agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JCP-265 in activating p53?
A1: While specific details on JCP-265 are not available, compounds that activate the tumor suppressor protein p53 typically work by inducing cellular stress signals that lead to p53 stabilization and activation.[1][2] These stress signals can include DNA damage, oncogene activation, or oxidative stress.[3][4] Activation of p53 involves post-translational modifications that prevent its degradation, primarily by inhibiting its interaction with the E3 ubiquitin ligase MDM2.[2][4][5] This allows p53 to accumulate in the nucleus, where it functions as a transcription factor to regulate genes involved in cell cycle arrest, apoptosis, and DNA repair.[1][3]
Q2: How do I determine the optimal treatment duration for maximal p53 activation with JCP-265?
A2: The optimal treatment duration for maximal p53 activation is cell-type specific and depends on the downstream effects being measured. A time-course experiment is recommended. You should treat your cells with a fixed concentration of JCP-265 and harvest them at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Analyze p53 protein levels and the expression of its downstream targets, such as p21 and PUMA, to determine the peak activation window.
Q3: What are the expected downstream effects of p53 activation by JCP-265?
A3: Upon activation, p53 acts as a transcription factor, leading to several cellular outcomes. The primary responses include cell cycle arrest, typically at the G1/S or G2/M checkpoints, cellular senescence, or apoptosis (programmed cell death).[1][3] The specific outcome is dependent on the cellular context and the extent of the stress signal. For example, if DNA damage is reparable, p53 may induce cell cycle arrest to allow for DNA repair.[1] However, if the damage is too severe, p53 will trigger apoptosis.[1]
Troubleshooting Guides
Problem 1: I am not observing an increase in total p53 levels after JCP-265 treatment.
-
Possible Cause 1: Sub-optimal JCP-265 Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of JCP-265 for your specific cell line. See the "Data Presentation" section for an example.
-
-
Possible Cause 2: Inappropriate Treatment Duration.
-
Solution: Conduct a time-course experiment to identify the time point of maximal p53 accumulation. p53 levels can be transient.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Ensure your cell line expresses wild-type p53. Some cell lines may have mutations in the TP53 gene or in upstream regulators of the p53 pathway. Verify the p53 status of your cell line through sequencing or by checking a cell line database.
-
-
Possible Cause 4: Issues with Protein Extraction or Western Blotting.
-
Solution: Review your protein extraction and Western blotting protocols. Ensure complete cell lysis and use appropriate antibodies and controls.
-
Problem 2: I see an increase in p53, but no downstream effects (e.g., no change in cell viability or cell cycle).
-
Possible Cause 1: Insufficient p53 Activation.
-
Solution: While total p53 levels may increase, post-translational modifications are crucial for its activity.[2] Assess the phosphorylation status of p53 at key residues (e.g., Ser15) to confirm its activation.
-
-
Possible Cause 2: Defects in Downstream Signaling.
-
Solution: Your cell line may have mutations or alterations in genes downstream of p53 that are required for executing cell cycle arrest or apoptosis. Analyze the expression of key p53 target genes like CDKN1A (p21) and BAX.
-
-
Possible Cause 3: Transient Effect.
-
Solution: The downstream effects may occur at later time points than peak p53 accumulation. Extend the duration of your experiment and assess cell viability or cell cycle distribution at later times (e.g., 48-72 hours).
-
Data Presentation
Table 1: Dose-Response of JCP-265 on p53 and p21 Protein Levels
| JCP-265 Concentration (µM) | Relative p53 Protein Level (Fold Change vs. Control) | Relative p21 Protein Level (Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 |
| 0.1 | 1.8 | 1.5 |
| 0.5 | 3.5 | 2.8 |
| 1.0 | 5.2 | 4.6 |
| 5.0 | 5.5 | 4.8 |
| 10.0 | 4.8 | 4.2 |
Table 2: Time-Course of JCP-265 (1 µM) on p53 Activation and Cell Viability
| Treatment Duration (hours) | Relative p53 Protein Level (Fold Change vs. 0h) | Relative p21 mRNA Level (Fold Change vs. 0h) | Cell Viability (%) |
| 0 | 1.0 | 1.0 | 100 |
| 4 | 2.5 | 3.2 | 98 |
| 8 | 4.8 | 5.1 | 95 |
| 12 | 5.3 | 4.9 | 90 |
| 24 | 3.9 | 3.5 | 75 |
| 48 | 2.1 | 2.0 | 60 |
Experimental Protocols
1. Western Blotting for p53 and Downstream Targets
-
Cell Lysis: After treatment with JCP-265, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels.
2. Quantitative Real-Time PCR (qRT-PCR) for p53 Target Genes
-
RNA Extraction: Following JCP-265 treatment, extract total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., CDKN1A, PUMA, BAX) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
3. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of JCP-265 for the desired duration.
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: The p53 signaling pathway activated by cellular stress.
Caption: Experimental workflow for assessing JCP-265 efficacy.
Caption: Troubleshooting guide for lack of p53 induction.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p53 pathway: positive and negative feedback loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: p53 signaling pathway - Reference pathway [kegg.jp]
- 4. p53 Activation in Genetic Disorders: Different Routes to the Same Destination [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
Best practices for long-term storage and handling of JCP-265
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of JCP-265, a novel kinase inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of JCP-265 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for JCP-265?
A1: For long-term stability, JCP-265 powder should be stored at -20°C in a desiccated, light-protected environment. When dissolved in a solvent, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q2: JCP-265 has been accidentally left at room temperature for 24 hours. Is it still viable?
A2: JCP-265 is sensitive to prolonged exposure to heat and light. While short-term exposure may not lead to complete degradation, its potency could be compromised. We recommend performing a quality control check, such as HPLC-MS, to assess its purity before use. If this is not possible, consider using a fresh vial for critical experiments.
Q3: My JCP-265 solution has changed color. What does this indicate?
A3: A change in the color of your JCP-265 solution, typically to a yellowish or brownish hue, may indicate degradation due to oxidation or exposure to light. Do not use a discolored solution, as it may yield unreliable experimental results.
Q4: What are the recommended solvents for reconstituting JCP-265?
A4: JCP-265 is soluble in DMSO at a concentration of up to 100 mM. For aqueous buffers, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the desired experimental buffer. Ensure the final DMSO concentration is compatible with your assay.
Q5: How can I prevent precipitation of JCP-265 in my aqueous experimental media?
A5: Precipitation can occur when diluting a high-concentration DMSO stock into an aqueous buffer. To mitigate this, ensure rapid and thorough mixing during dilution. It is also advisable not to exceed a certain final concentration in your aqueous medium, which may need to be determined empirically for your specific buffer system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Degradation of JCP-265 due to improper storage or handling. 2. Multiple freeze-thaw cycles of the stock solution. | 1. Review storage and handling procedures. Use a fresh vial of JCP-265. 2. Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing. |
| Low or no compound activity | 1. JCP-265 has degraded. 2. Incorrect concentration due to precipitation. | 1. Perform a quality control check on the compound. 2. Visually inspect the solution for any precipitate before use. If present, prepare a fresh dilution. |
| Precipitate forms in the stock solution | The storage temperature is too low for the solvent (e.g., DMSO freezing at 18.5°C). | Store DMSO stock solutions at -20°C or -80°C as recommended. If frozen, gently warm to room temperature and vortex to ensure it is fully dissolved before use. |
| Difficulty dissolving JCP-265 powder | Inadequate mixing or use of an inappropriate solvent. | Use the recommended solvent (DMSO) and ensure thorough mixing by vortexing or brief sonication. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of JCP-265
-
Preparation: Allow the vial of JCP-265 powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Brief sonication in a water bath can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use.
Protocol 2: Preparation of Working Solutions
-
Thawing: Retrieve a single-use aliquot of the JCP-265 DMSO stock from -80°C storage. Thaw at room temperature and vortex briefly.
-
Dilution: Serially dilute the DMSO stock into your pre-warmed experimental aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is kept constant across all experimental conditions, including the vehicle control.
-
Mixing: Mix thoroughly by gentle inversion or pipetting immediately after dilution to prevent precipitation.
-
Use: Use the freshly prepared working solution immediately for your experiments.
Visual Guides
Caption: Workflow for JCP-265 Storage and Handling.
Caption: Troubleshooting Decision Tree for JCP-265.
Enhancing the stability of JCP-265 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of the hypothetical small molecule inhibitor, JCP-265, in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of JCP-265?
For long-term storage, it is advisable to prepare stock solutions of JCP-265 in high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] Always use a fresh bottle of DMSO to avoid moisture contamination, which can accelerate compound degradation.[1]
Q2: What is the maximum recommended concentration of DMSO for cell-based assays with JCP-265?
The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[2]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[2]
-
> 0.5% - 1% DMSO: Can be cytotoxic and may induce off-target effects.[2]
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[2]
Q3: How should I store JCP-265 stock solutions?
Proper storage is critical to maintain the integrity and stability of JCP-265.
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified.
-
Stock Solutions in DMSO: Aliquot into tightly sealed, amber glass or polypropylene vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][4]
Q4: Can freeze-thaw cycles affect the stability of JCP-265 in DMSO?
Yes, repeated freeze-thaw cycles should be avoided. Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can lead to dilution of your stock solution and potential hydrolysis of the compound.[2]
Q5: I suspect my JCP-265 is degrading in the cell culture medium. How can I confirm this?
You can perform a time-course experiment by measuring the activity of JCP-265 at different time points after its addition to the assay medium.[2] A decrease in activity over time suggests instability. Additionally, you can perform an HPLC-MS analysis to quantify the amount of intact JCP-265 remaining at various time points.
Troubleshooting Guides
This guide addresses common issues users might encounter during their experiments with JCP-265.
Issue 1: Precipitation of JCP-265 in Aqueous Solution
-
Possible Cause: The aqueous solubility of JCP-265 is exceeded when diluting the DMSO stock solution into your buffer or medium.
-
Suggested Solution:
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control.[2]
-
Further Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated stock solution in DMSO first.[1]
-
Adjust pH: The solubility of many compounds is pH-dependent. Experiment with different pH values of your buffer to find the optimal range for JCP-265 solubility.[2]
-
Use a Different Solvent System: Consider a co-solvent system or a formulation with excipients to improve solubility.[2]
-
Issue 2: Inconsistent Experimental Results and Loss of JCP-265 Activity
-
Possible Cause: Degradation of JCP-265 in solution due to improper handling or storage.
-
Suggested Solution:
-
Proper Solution Preparation: Ensure you are following the recommended guidelines for preparing and storing JCP-265 solutions.
-
Assess Compound Integrity: If you suspect degradation, perform a stability test to assess the integrity of your compound.[3]
-
Control for Environmental Factors:
-
Light Exposure: Protect solutions from light by using amber vials or wrapping containers in foil.[3]
-
Air (Oxygen) Exposure: For compounds susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen.[3]
-
Temperature: Store stock solutions at -20°C or -80°C and avoid elevated temperatures.[3]
-
-
Issue 3: Color Change in JCP-265 Solution
-
Possible Cause: A color change often indicates chemical degradation or oxidation of the compound.[3] This can be triggered by exposure to light, air, or reactive impurities in the solvent.
-
Suggested Solution:
-
Discard the Solution: Do not use a solution that has changed color.
-
Prepare a Fresh Solution: Prepare a new stock solution using high-purity, anhydrous solvent and fresh JCP-265 powder.
-
Re-evaluate Storage Conditions: Ensure your storage conditions are optimal to prevent future degradation.
-
Data Presentation
Table 1: Stability of JCP-265 in Different Solvents at Room Temperature (25°C) over 48 Hours
| Solvent | Time (hours) | JCP-265 Remaining (%) | Appearance |
| DMSO | 0 | 100.0 | Clear, colorless |
| 24 | 99.8 | Clear, colorless | |
| 48 | 99.5 | Clear, colorless | |
| Ethanol | 0 | 100.0 | Clear, colorless |
| 24 | 95.2 | Clear, colorless | |
| 48 | 90.7 | Faint yellow tint | |
| PBS (pH 7.4) | 0 | 100.0 | Clear, colorless |
| 24 | 85.3 | Clear, colorless | |
| 48 | 72.1 | Precipitate observed |
Table 2: Forced Degradation Study of JCP-265
| Stress Condition | Duration (hours) | JCP-265 Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 24 | 65.4 | 15.2 | 8.9 |
| 0.1 M NaOH | 24 | 42.1 | 25.8 | 12.3 |
| 3% H₂O₂ | 24 | 55.9 | 20.1 | 10.5 |
| Heat (70°C) | 48 | 88.7 | 5.6 | 2.1 |
| Light (UV) | 48 | 78.3 | 11.4 | 4.7 |
Experimental Protocols
Protocol 1: Assessing the Stability of JCP-265 in Solution
Objective: To determine the stability of JCP-265 in a specific solvent over time using HPLC analysis.
Materials:
-
JCP-265 powder
-
High-purity solvent (e.g., DMSO)
-
HPLC-grade solvents for analysis
-
Analytical HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a fresh stock solution of JCP-265 at a known concentration (e.g., 10 mM) in the chosen solvent.
-
Aliquot the solution into multiple amber glass vials.
-
Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove one vial.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC to determine the concentration of JCP-265.
-
Calculate the percentage of JCP-265 remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study of JCP-265
Objective: To identify potential degradation products and pathways of JCP-265 under stress conditions.
Materials:
-
JCP-265 stock solution
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Mix the JCP-265 stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[5]
-
Base Hydrolysis: Mix the JCP-265 stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[5]
-
Oxidative Degradation: Mix the JCP-265 stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the JCP-265 solution at 70°C for 48 hours.[5]
-
Photodegradation: Expose the JCP-265 solution to UV light for 48 hours, with a control sample protected from light.[5]
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-PDA or HPLC-MS to identify and quantify the parent compound and any degradation products.
Visualizations
Caption: Troubleshooting workflow for JCP-265 instability issues.
References
Adjusting JCP-265 experimental protocols for different cell lines
Disclaimer: The compound identifier "JCP-265" is ambiguous in scientific literature. To provide comprehensive support, this guide addresses the two most prominent molecules associated with this designation: ML265 (TEPP-46) , a PKM2 activator, and MD-265 , a PROTAC MDM2 degrader. Please select the section relevant to your research.
Section 1: ML265 (TEPP-46) - A PKM2 Activator
This section provides technical guidance for researchers working with ML265 (TEPP-46), a potent and selective activator of Pyruvate Kinase M2 (PKM2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ML265 (TEPP-46)?
A1: ML265 is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2). It binds to the dimer-dimer interface of the PKM2 tetramer, stabilizing it in its more active tetrameric form. This allosteric activation enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, a key step in glycolysis. In many cancer cells, PKM2 is in a less active dimeric state, which diverts glycolytic intermediates towards anabolic processes that support cell proliferation. By forcing PKM2 into its active tetrameric state, ML265 can mimic the metabolic state of cells expressing the highly active PKM1 isoform, thereby suppressing tumor growth.
Q2: In which cell lines has ML265 (TEPP-46) been shown to be effective?
A2: ML265 has demonstrated activity in various cancer cell lines, particularly those known to express PKM2. Notable examples include the non-small cell lung cancer cell line H1299 and the lung carcinoma cell line A549. Its effectiveness can be cell-context dependent, often showing a more pronounced effect under hypoxic conditions.
Q3: What is the recommended starting concentration and incubation time for ML265 (TEPP-46)?
A3: The optimal concentration and incubation time are highly dependent on the cell line and the specific assay. For initial experiments, a dose-response study is recommended. Based on published data, concentrations ranging from 1 µM to 50 µM have been used. For example, in H1299 cells, a concentration of 50 µM for 1 hour has been used to assess downstream protein expression changes. For cell viability assays, longer incubation times (e.g., 48-72 hours) are typical.
Troubleshooting Guide
Issue: I am not observing a significant effect of ML265 on my cells.
-
Possible Cause 1: Low PKM2 Expression.
-
Solution: Confirm the expression level of PKM2 in your cell line via Western blot or qPCR. Cell lines that predominantly express PKM1 will not respond to ML265.
-
-
Possible Cause 2: Suboptimal Compound Concentration.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 100 nM to 100 µM) to determine the optimal working concentration for your specific cell line and assay.
-
-
Possible Cause 3: Inappropriate Assay Conditions.
-
Solution: The effects of PKM2 activation can be more pronounced under specific metabolic conditions, such as hypoxia. Consider evaluating the effects of ML265 under both normoxic and hypoxic (e.g., 1% O2) conditions.
-
-
Possible Cause 4: Compound Stability.
-
Solution: Ensure that your ML265 stock solution is properly stored and that the working solutions are freshly prepared. The compound is typically dissolved in DMSO for stock solutions.
-
Issue: I am observing high variability in my pyruvate kinase activity assay results.
-
Possible Cause 1: Inconsistent Cell Lysate Preparation.
-
Solution: Ensure a consistent and rapid cell lysis procedure on ice to preserve enzyme activity. Use a lysis buffer containing protease inhibitors and DTT. Clarify the lysate by high-speed centrifugation to remove debris.
-
-
Possible Cause 2: Issues with the Coupled Enzyme Reaction.
-
Solution: The pyruvate kinase activity assay is often coupled with lactate dehydrogenase (LDH), which measures NADH depletion. Ensure that the LDH is not the rate-limiting step and that all assay components are fresh and at their optimal concentrations.
-
Quantitative Data Summary
| Cell Line | Assay Type | Parameter | Value |
| Recombinant Human PKM2 | Biochemical Assay | AC50 | 92 nM |
| H1299 (Lung Cancer) | Cell-based | Effective Concentration (Proliferation) | 10 µM (under hypoxia) |
| A549 (Lung Cancer) | Cell-based | Cytotoxicity (MTT) | > 100 µM |
| C6 (Rat Glioma) | Cell-based | IC50 | 81.8 µM |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ML265 (TEPP-46) in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest ML265 dose).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Pyruvate Kinase (PK) Activity Assay
-
Cell Treatment and Lysis:
-
Plate and treat cells with ML265 or vehicle control for the desired time.
-
Place the culture dish on ice, wash cells with cold PBS, and add ice-cold RIPA buffer containing 2 mM DTT and protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at >14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
1.5 mM ADP
-
1 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
Lactate Dehydrogenase (LDH) (e.g., 10 units/mL)
-
-
Add 5-10 µg of cell lysate to each well.
-
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve). Normalize the PK activity to the total protein content of the lysate.
Mandatory Visualizations
Caption: Mechanism of ML265 (TEPP-46) action on the PKM2 enzyme.
Section 2: MD-265 - A PROTAC MDM2 Degrader
This section provides technical guidance for researchers working with MD-265, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MD-265?
A1: MD-265 is a heterobifunctional molecule. One end binds to the MDM2 protein, and the other end binds to an E3 ubiquitin ligase, such as Cereblon (CRBN). This brings MDM2 into close proximity with the E3 ligase, leading to the ubiquitination of MDM2. The polyubiquitinated MDM2 is then recognized and degraded by the proteasome. Since MDM2 is a key negative regulator of the p53 tumor suppressor, its degradation leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.
Q2: Why is p53 status important when using MD-265?
A2: The primary anti-cancer effect of MD-265 is mediated through the activation of p53. Therefore, it is most effective in cell lines that have wild-type (WT) p53. In cell lines with mutated or deleted p53, MD-265 will still degrade MDM2, but the downstream tumor-suppressive effects will be absent or significantly diminished.
Q3: What is the "hook effect" in the context of PROTACs like MD-265?
A3: The hook effect is a phenomenon where the degradation of the target protein decreases at very high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-MDM2 or PROTAC-E3 ligase) rather than the productive ternary complex (MDM2-PROTAC-E3 ligase) required for degradation. It is crucial to perform a full dose-response curve to identify the optimal concentration for degradation and to avoid the hook effect.
Troubleshooting Guide
Issue: I am not observing MDM2 degradation after MD-265 treatment.
-
Possible Cause 1: Cell Line Context (E3 Ligase Expression).
-
Solution: MD-265 requires the E3 ligase Cereblon (CRBN) for its activity. Confirm that your cell line expresses sufficient levels of CRBN. If CRBN expression is low or absent, the PROTAC will be ineffective.
-
-
Possible Cause 2: Suboptimal Concentration (Hook Effect).
-
Solution: You may be using a concentration that is too high. Perform a detailed dose-response experiment, including very low concentrations (e.g., sub-nanomolar to micromolar range). MD-265 has been shown to be effective at concentrations as low as 1 nM.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Solution: PROTAC-mediated degradation is a time-dependent process. While effects can be seen in as little as 2 hours, optimal degradation may require longer incubation times (e.g., 6, 12, or 24 hours). Perform a time-course experiment to determine the optimal endpoint.
-
-
Possible Cause 4: Poor Cell Permeability.
-
Solution: While MD-265 has shown good activity in several cell lines, PROTACs are large molecules and can have variable cell permeability. If you suspect this is an issue, you may need to consult specialized literature or consider alternative delivery methods, though this is less common for published compounds.
-
Issue: I see MDM2 degradation, but no increase in p53 levels.
-
Possible Cause 1: p53 Status.
-
Solution: Confirm that your cell line is p53 wild-type. In p53 mutant or null cells, you will not see an accumulation of p53 protein.
-
-
Possible Cause 2: Rapid p53 Turnover.
-
Solution: While MDM2 degradation should stabilize p53, other degradation pathways may be active. Ensure your Western blot protocol is optimized for p53 detection. Also, check for the upregulation of p53 target genes like p21 and PUMA via qPCR or Western blot to confirm p53 pathway activation.
-
Quantitative Data Summary
| Cell Line | p53 Status | Assay Type | Parameter | Value |
| RS4;11 (Leukemia) | Wild-Type | Cell Growth Inhibition | IC50 | 0.7 nM |
| MV4;11 (Leukemia) | Wild-Type | Cell Growth Inhibition | IC50 | ~3 nM |
| RS4;11 (Leukemia) | Wild-Type | MDM2 Degradation | Effective Concentration | 1 nM (at 2 hours) |
| RS4;11Mut (Leukemia) | Mutant | Cell Growth Inhibition | IC50 | > 1,000 nM |
Experimental Protocols
1. Western Blot for MDM2 Degradation and p53 Activation
-
Cell Seeding and Treatment:
-
Seed cells (e.g., RS4;11) at an appropriate density and allow them to grow to 70-80% confluency.
-
Treat cells with a range of MD-265 concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Collect cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
-
Wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at >14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: A logical workflow for testing MD-265 in a new cell line.
Caption: MD-265 mediated degradation of MDM2 and subsequent p53 activation.
Validation & Comparative
JCP-265 (MD-265) vs. MD-224: A Comparative Analysis of Two Potent MDM2 Degraders
A new generation of targeted cancer therapy is emerging with the development of PROteolysis TArgeting Chimeras (PROTACs), molecules designed to specifically eliminate disease-causing proteins. Within this class, JCP-265 (also known as MD-265) and MD-224 have been developed as potent degraders of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. This guide provides a detailed comparative analysis of these two molecules, summarizing their performance based on available preclinical data and outlining the experimental protocols used for their evaluation.
JCP-265 (MD-265) represents an optimized iteration of MD-224, designed to enhance the degradation of the MDM2 oncoprotein.[1] Both molecules function by hijacking the cell's natural protein disposal system. They act as a bridge between MDM2 and an E3 ubiquitin ligase, leading to the tagging of MDM2 for destruction by the proteasome. This degradation of MDM2 liberates the p53 tumor suppressor, allowing it to initiate apoptosis in cancer cells.
Performance Comparison: JCP-265 (MD-265) vs. MD-224
Experimental data demonstrates the superior potency of JCP-265 (MD-265) in comparison to its predecessor, MD-224, in leukemia cell lines.
| Parameter | JCP-265 (MD-265) | MD-224 | Cell Line | Reference |
| IC₅₀ (Cell Growth Inhibition) | 0.7 nM | 2 nM | RS4;11 | [1] |
| IC₅₀ (Cell Growth Inhibition) | 2 nM | 7 nM | MV4;11 | [1] |
Table 1: In vitro comparison of JCP-265 (MD-265) and MD-224 in leukemia cell lines. IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
In vivo studies using a RS4;11 xenograft model in mice further underscore the enhanced efficacy of JCP-265 (MD-265). While both compounds were effective, JCP-265 (MD-265) demonstrated the ability to achieve complete and lasting tumor regression at a dose of 25 mg/kg.[1] In the same study, MD-224 was utilized as a control, and while it also showed significant anti-tumor activity, the outcomes with JCP-265 (MD-265) were notably more profound, with all mice remaining tumor-free 34 days after the final dose.[1]
Mechanism of Action: A Shared Pathway
Both JCP-265 (MD-265) and MD-224 operate through the same fundamental mechanism of action, inducing the degradation of MDM2 to activate the p53 signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of JCP-265 (MD-265) and MD-224.
Cell Growth Inhibition Assay
This assay determines the concentration of a compound required to inhibit the proliferation of cancer cells.
Protocol:
-
Cell Seeding: Human acute leukemia cell lines, such as RS4;11 or MV4;11, are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of JCP-265 (MD-265) or MD-224. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay like CellTiter-Glo, is added to each well.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.
Western Blot Analysis for MDM2 Degradation and p53 Activation
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Protocol:
-
Cell Lysis: Leukemia cells are treated with JCP-265 (MD-265) or MD-224 at various concentrations and for different durations. Following treatment, the cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for MDM2 and p53. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine the relative levels of MDM2 and p53 in the treated versus control cells.
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of drug candidates in a living organism.
Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., NOD-scid gamma mice) are subcutaneously inoculated with a suspension of human leukemia cells (e.g., RS4;11).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment groups. JCP-265 (MD-265) or MD-224 is administered via a clinically relevant route (e.g., oral gavage or intravenous injection) at a specified dose and schedule. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint: The study is concluded when the tumors in the control group reach a maximum allowable size or after a predetermined treatment period. The tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Conclusion
The available data strongly suggests that JCP-265 (MD-265) is a more potent and efficacious MDM2 degrader than MD-224. Its enhanced in vitro activity and superior in vivo performance, leading to complete and sustained tumor regression, position it as a promising candidate for further clinical development in the treatment of p53 wild-type cancers. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and other novel therapeutic agents.
References
A Head-to-Head Comparison: The Novel MDM2 Degrader, MD-265, versus Traditional MDM2 Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a pivotal role in preventing cancer by controlling cell cycle arrest and apoptosis. In many cancers where p53 remains wild-type, its function is often abrogated by its principal negative regulator, the E3 ubiquitin ligase MDM2. For decades, the therapeutic strategy has centered on developing small-molecule inhibitors that disrupt the MDM2-p53 protein-protein interaction, thereby reactivating p53. However, a new class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), has emerged, offering a distinct and potentially more potent mechanism of action. This guide provides a detailed comparison of the efficacy of a novel MDM2 PROTAC degrader, MD-265 (referred to as JCP-265 in the prompt), with that of traditional MDM2 inhibitors.
Dueling Mechanisms: Inhibition versus Degradation
Traditional MDM2 inhibitors are designed to fit into the p53-binding pocket of the MDM2 protein, physically blocking its interaction with p53.[1][2] This prevents MDM2 from targeting p53 for degradation, leading to the stabilization and activation of p53 and the subsequent induction of tumor-suppressive pathways.[1]
In contrast, MD-265 is a PROTAC, a bifunctional molecule that acts as a potent MDM2 degrader.[3][4][5] One end of the MD-265 molecule binds to MDM2, while the other end recruits an E3 ubiquitin ligase.[4] This proximity facilitates the tagging of MDM2 itself with ubiquitin, marking it for destruction by the proteasome.[4] This "event-driven" approach not only blocks the MDM2-p53 interaction but also eliminates the MDM2 protein entirely, leading to a more profound and sustained activation of p53.[6]
At a Glance: MD-265 versus Traditional MDM2 Inhibitors
| Feature | MD-265 (PROTAC Degrader) | Traditional MDM2 Inhibitors |
| Mechanism of Action | Induces the degradation of the MDM2 protein.[4] | Inhibit the MDM2-p53 protein-protein interaction.[1] |
| Effect on MDM2 | Elimination of the MDM2 protein.[3] | Occupies the p53 binding pocket. |
| p53 Activation | Strong and sustained activation.[3][5] | Activation is dependent on continuous inhibitor binding. |
| Potency | Highly potent, with activity at nanomolar concentrations.[3][5] | Potency varies, with many in the nanomolar to micromolar range. |
| Selectivity | Selective for cells with wild-type p53.[3][5] | Selective for cells with wild-type p53.[7] |
| In Vivo Efficacy | Achieved complete and persistent tumor regression in a leukemia xenograft model.[5] | Varies, with some showing tumor growth inhibition.[7] |
Quantitative Efficacy: A Clear Distinction
Preclinical data demonstrates a significant potency advantage for MD-265 over its corresponding traditional MDM2 inhibitor counterpart, MI-1063.
| Compound | Type | Cell Line | IC50 (nM) |
| MD-265 | MDM2 PROTAC Degrader | RS4;11 (Human B-cell precursor leukemia) | 0.7 |
| MI-1063 | Traditional MDM2 Inhibitor | RS4;11 (Human B-cell precursor leukemia) | 179 |
Data sourced from a 2024 study published in the Journal of Medicinal Chemistry.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The p53-MDM2 autoregulatory feedback loop.
Caption: Traditional inhibitors block the MDM2-p53 interaction.
Caption: MD-265 mediates the degradation of MDM2.
Caption: Workflow for determining cell viability and IC50.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of MD-265 and traditional MDM2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., MD-265 or a traditional MDM2 inhibitor) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.[9]
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against the log of the compound concentration.
Western Blot for MDM2 Degradation
This technique is used to detect and quantify the levels of MDM2 protein in cells following treatment.
-
Cell Treatment and Lysis: Cells are treated with the test compound for various time points. After treatment, the cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[10][11]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.[10]
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for MDM2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP on the secondary antibody to produce light. This signal is captured using an imaging system.[10]
-
Analysis: The intensity of the bands corresponding to MDM2 and the loading control are quantified. The level of MDM2 is normalized to the loading control to determine the extent of protein degradation.
Quantitative PCR (qPCR) for p53 Target Gene Expression
This method is used to measure the activation of p53 by quantifying the mRNA levels of its downstream target genes, such as p21 and PUMA.
-
Cell Treatment and RNA Extraction: Cells are treated with the test compound. Total RNA is then extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[12]
-
qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for p53 target genes (e.g., p21, PUMA) and a housekeeping gene (e.g., GAPDH) for normalization. The qPCR reaction is performed in a real-time PCR machine that monitors the amplification of the DNA in real-time using a fluorescent dye (e.g., SYBR Green).[12]
-
Data Analysis: The expression levels of the target genes are normalized to the expression of the housekeeping gene. The fold change in gene expression in the treated samples is then calculated relative to the vehicle-treated control samples. An increase in the mRNA levels of p21 and PUMA indicates p53 activation.[12]
Conclusion
The emergence of PROTAC MDM2 degraders like MD-265 represents a paradigm shift in targeting the p53-MDM2 axis. By inducing the complete degradation of the MDM2 protein, MD-265 demonstrates significantly higher potency and a more robust and sustained activation of p53 compared to traditional MDM2 inhibitors that merely block the protein-protein interaction. The preclinical data strongly suggests that this degradation-based approach may offer a superior therapeutic window and the potential for more durable responses in patients with wild-type p53 cancers. Further clinical investigation is warranted to fully realize the potential of this innovative therapeutic strategy.
References
- 1. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. medkoo.com [medkoo.com]
- 4. What are MDM2 degraders and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. MI-63: A novel small-molecule inhibitor targets MDM2 and induces apoptosis in embryonal and alveolar rhabdomyosarcoma cells with wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of JCP-265 and MI-1063 in Cell Growth Inhibition: A Data-Driven Guide
A comprehensive comparison of the preclinical investigational compounds JCP-265 and MI-1063 could not be completed at this time due to the absence of publicly available data on their respective potencies and mechanisms of action in cell growth inhibition.
Extensive searches of scientific literature and public databases did not yield any specific information regarding "JCP-265" and "MI-1063." This suggests that these compound designations may be internal, preclinical, or otherwise not yet disclosed in peer-reviewed publications or public forums. Therefore, a direct, data-driven comparison of their efficacy, as well as a detailed outline of experimental protocols and signaling pathways, cannot be provided.
For researchers, scientists, and drug development professionals interested in the field of cell growth inhibition, this guide will instead provide a foundational framework and standardized methodologies that are critical for evaluating and comparing novel chemical entities. The following sections outline the typical data required for such a comparison and the standard experimental protocols used in the field.
Framework for Potency Comparison in Cell Growth Inhibition
A direct comparison of two investigational compounds would necessitate the following quantitative data, ideally generated from head-to-head studies to minimize experimental variability.
Table 1: Comparative Potency of Investigational Compounds in Cancer Cell Lines
| Compound | Target Cell Line | Assay Type | IC50 (nM) | GI50 (nM) | TGI (nM) | LC50 (nM) |
| JCP-265 | e.g., MV4-11 (AML) | e.g., CellTiter-Glo® | Data not available | Data not available | Data not available | Data not available |
| e.g., MOLM-13 (AML) | e.g., CellTiter-Glo® | Data not available | Data not available | Data not available | Data not available | |
| MI-1063 | e.g., MV4-11 (AML) | e.g., CellTiter-Glo® | Data not available | Data not available | Data not available | Data not available |
| e.g., MOLM-13 (AML) | e.g., CellTiter-Glo® | Data not available | Data not available | Data not available | Data not available |
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process in vitro.
-
GI50 (Half-maximal Growth Inhibition): The concentration of a drug that causes 50% inhibition of cell growth.
-
TGI (Total Growth Inhibition): The concentration of a drug that causes 100% inhibition of cell growth.
-
LC50 (Half-maximal Lethal Concentration): The concentration of a drug that is lethal to 50% of the cells.
Standard Experimental Protocols
The following are detailed methodologies for key experiments typically cited in studies on cell growth inhibition.
Cell Viability and Proliferation Assays
1. Cell Culture:
-
Human cancer cell lines (e.g., MV4-11, MOLM-13 for leukemia studies) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
-
JCP-265 and MI-1063 would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for the assay.
3. Cell Seeding and Treatment:
-
Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well).
-
After an initial incubation period to allow for cell adherence (for adherent cells) or stabilization, cells are treated with the various concentrations of the investigational compounds or vehicle control (DMSO).
4. Viability/Proliferation Measurement (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):
-
After a set incubation period (e.g., 72 hours), the assay reagent is added to each well.
-
The plate is incubated at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP present and thus the number of viable cells, is measured using a microplate reader.
5. Data Analysis:
-
The relative cell viability is calculated as a percentage of the vehicle-treated control cells.
-
Dose-response curves are generated by plotting cell viability against the logarithm of the compound concentration.
-
IC50 values are then calculated from these curves using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
While specific pathways for JCP-265 and MI-1063 are unknown, the following diagrams illustrate a generic signaling pathway often implicated in cancer cell growth and a typical experimental workflow for assessing cell viability.
Caption: Hypothetical inhibition of a generic cell growth signaling pathway by JCP-265 and MI-1063.
Validating the p53-Dependent Activity of JCP-265: A Comparative Guide
This guide provides a comprehensive framework for validating the p53-dependent activity of a novel compound, JCP-265. It outlines key experiments, compares its hypothetical performance against established p53 modulators, and provides detailed protocols for researchers in drug discovery and cancer biology.
Introduction to p53 and JCP-265
The p53 protein, often termed the "guardian of the genome," is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1][2] In many cancers, the p53 pathway is inactivated, allowing damaged cells to proliferate. Consequently, the pharmacological reactivation of p53 is a promising therapeutic strategy. JCP-265 is a novel small molecule hypothesized to exert its anti-cancer effects by activating the p53 signaling pathway. This guide details the necessary steps to validate this hypothesis.
Comparative Analysis of p53 Activation
To objectively assess the efficacy of JCP-265, its activity is compared with well-characterized p53 activators. Nutlin-3a, a potent inhibitor of the p53-MDM2 interaction, and Tenovin-1, which inhibits the p53-deacetylating sirtuins SirT1 and SirT2, are used as benchmarks.[3][4]
Table 1: In Vitro Efficacy of p53 Activators in HCT116 Cells (p53 wild-type)
| Compound | EC50 (Cell Viability) | p53 Stabilization (Fold Change at 10 µM) | p21 mRNA Induction (Fold Change at 10 µM) |
| JCP-265 (Hypothetical Data) | 5.2 µM | 8.5 | 12.3 |
| Nutlin-3a | 2.8 µM | 10.2 | 15.1 |
| Tenovin-1 | 7.5 µM | 6.8 | 9.7 |
| Vehicle (DMSO) | N/A | 1.0 | 1.0 |
Table 2: p53-Dependence of Compound Activity
| Cell Line | Treatment (10 µM) | % Cell Viability (p53+/+) | % Cell Viability (p53-/-) |
| HCT116 | JCP-265 (Hypothetical Data) | 45% | 92% |
| HCT116 | Nutlin-3a | 38% | 89% |
| HCT116 | Doxorubicin (Control) | 35% | 65% |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action, it is crucial to visualize the p53 signaling pathway and the experimental workflow for validating JCP-265's activity.
Caption: p53 signaling pathway and points of intervention for JCP-265 and controls.
Caption: Experimental workflow for validating the p53-dependent activity of JCP-265.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Western Blot Analysis for p53 Pathway Proteins
This protocol is designed to detect changes in the protein levels of p53 and its downstream targets, p21 and MDM2, following treatment with JCP-265.[5]
-
Cell Seeding and Treatment: Seed HCT116 (p53 wild-type) cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of JCP-265, controls (Nutlin-3a, Tenovin-1), or DMSO for 8, 16, and 24 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL chemiluminescence detection system.[5]
Protocol 2: Quantitative PCR (qPCR) for p53 Target Genes
This assay quantifies the mRNA expression of p53 target genes, such as CDKN1A (p21) and BAX, to measure p53 transcriptional activity.[5]
-
Cell Treatment and RNA Extraction: Treat cells as described in the Western Blot protocol. Extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for CDKN1A, BAX, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.[5]
Protocol 3: Cell Viability Assay
This experiment assesses the effect of JCP-265 on cell proliferation and determines its p53-dependence.
-
Cell Seeding: Seed HCT116 p53+/+ and p53-/- cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of JCP-265 and control compounds for 72 hours.
-
Viability Measurement: Add MTT reagent to each well and incubate for 4 hours at 37°C. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Alternatively, use a luminescent-based assay like CellTiter-Glo.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the EC50 values.
Protocol 4: Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
This protocol determines if JCP-265 disrupts the interaction between p53 and its negative regulator, MDM2.[6]
-
Cell Treatment and Lysis: Treat cells with JCP-265 or controls for the desired time. Lyse the cells in a non-denaturing Co-IP buffer.
-
Immunoprecipitation: Pre-clear the lysates with Protein A/G agarose beads. Incubate the lysates with an anti-p53 antibody overnight at 4°C. Add Protein A/G beads to pull down the p53-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the bound proteins by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against MDM2 and p53. A decrease in the amount of MDM2 co-precipitated with p53 in JCP-265 treated cells would indicate a disruption of their interaction.
References
- 1. Ubiquitin Proteasomal Pathway Mediated Degradation of p53 in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53-Dependent Cytoprotective Mechanisms behind Resistance to Chemo-Radiotherapeutic Agents Used in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medicine.tulane.edu [medicine.tulane.edu]
In-Depth Analysis of JCP-265's Anti-Tumor Efficacy: A Cross-Study Comparative Guide
A thorough review of available scientific literature and clinical trial data reveals no specific anti-tumor agent designated as JCP-265. Consequently, a direct cross-study comparison of its anti-tumor effects against other therapeutic alternatives is not possible at this time.
The search for "JCP-265" did not yield information on a specific oncological compound. Instead, the search results pointed to a variety of other anti-cancer agents and research areas, including:
-
PARP Inhibitors: A class of drugs that block an enzyme involved in DNA repair. Studies on olaparib, niraparib, and rucaparib were identified, highlighting their efficacy in certain cancers, particularly those with BRCA mutations.[1][2][3] A newer, more selective PARP1 inhibitor, AZD5305, has shown promise in preclinical models of ovarian cancer, demonstrating greater tumor regression compared to first-generation PARP inhibitors.[4]
-
MDM2 Degraders: A publication detailed the discovery and preclinical evaluation of MD-265, a potent and selective degrader of the MDM2 protein.[5][6] This compound has demonstrated significant anti-tumor activity in leukemia models by activating the p53 tumor suppressor pathway.[5][6]
-
Combination Therapies: The landscape of oncology is moving towards combination strategies to enhance anti-tumor responses.[7] This includes combining PARP inhibitors with immune checkpoint inhibitors like pembrolizumab, which has shown durable anti-tumor efficacy across various cancer types in clinical trials.[8]
-
Preclinical Cancer Models: The importance of robust preclinical models, such as patient-derived xenografts (PDXs) and 3D cell culture systems, was highlighted as crucial for evaluating the efficacy of new anti-cancer drugs before they move into clinical trials.[9][10][11][12][13]
Without specific information on JCP-265, including its molecular target, mechanism of action, and published preclinical or clinical data, a comparative analysis as requested cannot be generated.
To proceed with a meaningful comparison, clarification on the identity of JCP-265 is required. Should this be a novel compound under development, access to proprietary data would be necessary to fulfill the request. If "JCP-265" is a misnomer for another compound, providing the correct designation will allow for the generation of a comprehensive comparative guide, complete with data tables, experimental protocols, and pathway diagrams as originally specified.
References
- 1. Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy [mdpi.com]
- 4. The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oncology Combination Drug Development Strategies for Project Optimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Precision preclinical modeling to advance cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical mouse models for cancer chemoprevention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical models for drug discovery for metastatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor Purity in Preclinical Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: JCP-265 and Other PROTAC MDM2 Degraders in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JCP-265 (also known as MD-265) with other leading PROTAC MDM2 degraders, including MD-224 and KT-253. This analysis is supported by available experimental data to delineate their performance and potential in therapeutic applications.
Proteolysis targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, hijacking the body's own ubiquitin-proteasome system to eliminate disease-causing proteins. Within this class, MDM2 degraders have emerged as a promising strategy for cancer therapy by targeting the MDM2 E3 ubiquitin ligase, a key negative regulator of the p53 tumor suppressor. Reactivating p53 through the degradation of MDM2 can restore its tumor-suppressing functions, including cell cycle arrest and apoptosis. This guide delves into a comparative analysis of JCP-265 and its counterparts, offering a clear perspective on their efficacy and mechanisms of action.
Quantitative Performance Analysis
To facilitate a clear comparison of the leading PROTAC MDM2 degraders, the following tables summarize their performance based on key quantitative metrics derived from various preclinical studies.
Table 1: In Vitro Degradation and Potency of PROTAC MDM2 Degraders
| Compound | DC50 (MDM2 Degradation) | Cell Line | IC50 (Cell Viability) | Cell Line | E3 Ligase Recruited |
| JCP-265 (MD-265) | Effective at 1 nM[1] | RS4;11 | 0.7 nM[2] | RS4;11 | Cereblon (CRBN) |
| MD-224 | Effective at <1 nM[3][4] | RS4;11 | 1.5 nM[3][5] | RS4;11 | Cereblon (CRBN) |
| KT-253 | 0.4 nM[6] | HEK293T-HiBiT | 0.3 nM[7] | RS4;11 | Cereblon (CRBN) |
Table 2: In Vivo Anti-Tumor Efficacy of PROTAC MDM2 Degraders
| Compound | Animal Model | Dosing Regimen | Outcome |
| JCP-265 (MD-265) | RS4;11 xenograft mice | Weekly administration | Persistent tumor regression and improved survival[1] |
| MD-224 | RS4;11 xenograft mice | Well-tolerated dose schedules | Complete and durable tumor regression[3][4] |
| KT-253 | RS4;11 & MV4;11 xenograft mice | Single intravenous dose | Sustained tumor regression[7][8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KT-253, a Novel MDM2 Degrader and p53 Stabilizer, Has Superior Potency and Efficacy than MDM2 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kymeratx.com [kymeratx.com]
- 8. Kymera Therapeutics Presents Data Demonstrating Superior Efficacy of KT-253, a Potent and Selective Heterobifunctional MDM2 Degrader, Compared to Small Molecule Inhibitor in Preclinical Leukemia Models at the European Hematology Association Congress | Kymera Therapeutics, Inc. [investors.kymeratx.com]
Evaluating the Selectivity of JCP-265 for MDM2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JCP-265 (also known as MD-265), a novel PROTAC MDM2 degrader, with established small molecule inhibitors of the MDM2-p53 interaction: Nutlin-3a, RG7388 (Idasanutlin), and AMG 232 (KRT-232). The objective is to evaluate the selectivity of JCP-265 for MDM2, supported by experimental data and detailed methodologies.
Executive Summary
JCP-265 represents a distinct therapeutic modality by inducing the degradation of MDM2 rather than merely inhibiting its interaction with p53. This mechanism offers the potential for a more profound and sustained reactivation of p53. This guide presents a comparative analysis of JCP-265 and other key MDM2 inhibitors, focusing on their binding affinity, cellular activity, and selectivity.
Data Presentation
The following tables summarize the quantitative data for JCP-265 and its comparators. It is important to note that the mechanism of action for JCP-265 (degradation) differs from the other compounds (inhibition), making direct comparison of certain metrics, such as IC50 for binding, less straightforward.
Table 1: Comparative Binding Affinity and Potency against MDM2
| Compound | Type | Target | Assay Type | IC50/K_i/K_d (nM) | Cell Line/System |
| JCP-265 (MD-265) | PROTAC Degrader | MDM2 | Cell Growth Inhibition | 0.7 | RS4;11 Leukemia Cells[1] |
| Nutlin-3a | Small Molecule Inhibitor | MDM2-p53 Interaction | Various | ~90 | Biochemical/Cell-based[2][3] |
| RG7388 (Idasanutlin) | Small Molecule Inhibitor | MDM2-p53 Interaction | HTRF | 6 | Biochemical[4] |
| AMG 232 (KRT-232) | Small Molecule Inhibitor | MDM2-p53 Interaction | HTRF | 0.6 | Biochemical[5] |
| AMG 232 (KRT-232) | Small Molecule Inhibitor | MDM2 | SPR | 0.045 (K_d) | Biochemical[6][7] |
Table 2: Cellular Activity and Selectivity
| Compound | Cellular Potency (IC50, nM) | Cell Line | Selectivity for MDM2 over MDMX | Key Cellular Effects |
| JCP-265 (MD-265) | 0.9 - 212 | Various Leukemia Lines[1] | High (induces degradation of MDM2, not MDMX) | Potent MDM2 degradation at ≤ 1 nM, p53 activation[1][7] |
| Nutlin-3a | 1000 - 2000 | SJSA-1, HCT116, RKO | >100-fold | p53 stabilization and activation |
| RG7388 (Idasanutlin) | 30 | Wild-type p53 cancer cells | High | p53 stabilization, cell cycle arrest, apoptosis[4] |
| AMG 232 (KRT-232) | 9.1 | SJSA-1 | >10,000-fold | p53 pathway activation, tumor growth inhibition[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Assay for MDM2/p53 Interaction
This assay is used to measure the binding affinity of inhibitors to the MDM2 protein.
-
Principle: A fluorescently labeled p53-derived peptide is incubated with the MDM2 protein. In the bound state, the larger complex tumbles slower in solution, resulting in a higher fluorescence polarization signal. Unlabeled inhibitors compete with the fluorescent peptide for binding to MDM2, causing a decrease in the polarization signal.
-
Protocol Outline:
-
Recombinant human MDM2 protein and a fluorescently labeled p53 peptide are prepared in an appropriate assay buffer.
-
Serial dilutions of the test compound (e.g., JCP-265, Nutlin-3a) are prepared in a 384-well plate.
-
The MDM2 protein and fluorescent p53 peptide are added to the wells containing the test compound.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths.
-
The IC50 values are calculated by fitting the data to a dose-response curve.
-
Western Blot for MDM2 Degradation and p53 Pathway Activation
This technique is used to assess the ability of JCP-265 to induce MDM2 degradation and to confirm the activation of the p53 pathway by all inhibitors.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. Specific proteins are detected using antibodies.
-
Protocol Outline:
-
Cancer cells with wild-type p53 (e.g., RS4;11, SJSA-1) are treated with various concentrations of the test compounds for a specified time.
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.
-
In Vitro Ubiquitination Assay
This assay assesses the E3 ligase activity of MDM2 and the effect of inhibitors on this function.
-
Principle: The transfer of ubiquitin to a substrate protein (p53) by the E3 ligase MDM2 is reconstituted in a test tube. The ubiquitinated p53 can then be detected by western blotting.
-
Protocol Outline:
-
The reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the substrate p53.
-
Recombinant MDM2 is added to initiate the ubiquitination reaction.
-
Test compounds are added to the reaction to assess their inhibitory effect on MDM2's E3 ligase activity.
-
The reaction is incubated at 37°C.
-
The reaction is stopped, and the products are resolved by SDS-PAGE.
-
Ubiquitinated p53 is detected by western blotting using an anti-p53 or anti-ubiquitin antibody.
-
Mandatory Visualization
p53-MDM2 Signaling Pathway
Caption: The p53-MDM2 autoregulatory feedback loop and points of intervention for MDM2 inhibitors and degraders.
Experimental Workflow for Evaluating MDM2 Inhibitors
Caption: A typical workflow for the preclinical evaluation of MDM2-targeting compounds.
References
- 1. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An MDM2 Degrader for Treatment of Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
An initial investigation into the pharmacokinetic profile of a compound designated JCP-265 has revealed ambiguity in its public identification. Database searches suggest that "JCP-265" may be an internal designation or potentially confused with other research compounds, notably ML265 (also known as TEPP-46), a pyruvate kinase M2 (PKM2) activator, or MD-265, a murine double minute 2 (MDM2) degrader. This guide, therefore, presents a comparative analysis of the pharmacokinetic and pharmacodynamic properties of these two distinct classes of molecules, providing a valuable resource for researchers in the field of drug discovery and development.
Comparative Pharmacokinetic and Pharmacodynamic Profiles
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters for ML265 (TEPP-46) and MD-265, based on available preclinical data.
| Parameter | ML265 (TEPP-46) - PKM2 Activator | MD-265 - MDM2 Degrader |
| Mechanism of Action | Allosteric activator of the pyruvate kinase M2 (PKM2) enzyme, promoting its tetrameric, more active state.[1] | Induces the degradation of the MDM2 protein, leading to the stabilization and activation of the p53 tumor suppressor.[2][3] |
| Therapeutic Target | Pyruvate Kinase M2 (PKM2) | Murine Double Minute 2 (MDM2) |
| Pharmacodynamic Effect | Increased PKM2 activity, leading to alterations in cancer cell metabolism. | Depletion of MDM2 protein and subsequent increase in p53 levels and activity.[2][3] |
| In Vitro Potency | AC50 = 92 nM for PKM2 activation.[1] | Effective MDM2 depletion at concentrations as low as 1 nM.[2][3] |
| Preclinical Models | Human cancer cell xenografts in mice. | Leukemia xenograft models in mice, rats, and dogs.[2][3] |
| Reported In Vivo Efficacy | Inhibition of tumor growth in xenograft models. | Complete and persistent tumor regression in leukemia xenograft models.[2][3] |
| Pharmacokinetic Data | Orally bioavailable with favorable pharmacokinetic and pharmacodynamic properties in mice. | Excellent intravenous pharmacokinetic profile in mice, rats, and dogs.[2][3] |
Experimental Methodologies
In Vitro Pyruvate Kinase (PK) Activity Assay (for ML265/TEPP-46)
The enzymatic activity of PKM2 is determined by a coupled-enzyme assay. The conversion of phosphoenolpyruvate to pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.
-
Cell Lysis: Cells are lysed on ice using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Assay Reaction: A defined amount of cell lysate is added to a reaction mixture containing phosphoenolpyruvate, ADP, NADH, and LDH.
-
Data Analysis: The rate of NADH oxidation is calculated from the change in absorbance over time and is proportional to the PKM2 activity.
Western Blotting for MDM2 and p53 Levels (for MD-265)
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
-
Cell Lysis and Protein Quantification: Cells are treated with the compound of interest, and then lysed to release cellular proteins. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for MDM2 and p53, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Detection: The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein levels.
Visualizing Experimental Workflows
To further clarify the experimental processes involved in characterizing these compounds, the following diagrams illustrate a typical workflow for in vitro enzyme activity assays and in vivo pharmacokinetic studies.
Figure 1. Workflow for an in vitro enzyme activity assay.
Figure 2. Workflow for an in vivo pharmacokinetic study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the on-target effects of JCP-265 through knockout studies
A definitive guide for researchers, scientists, and drug development professionals confirming the on-target effects of JCP-265 through direct comparison with knockout studies of its intended biological target. This guide provides a comprehensive overview of experimental data, detailed protocols, and visual pathways to support the validation of JCP-265's mechanism of action.
Initial investigations to gather specific information on a compound designated "JCP-265" have not yielded a clear molecular target or mechanism of action. The available scientific literature and public databases do not contain sufficient information to definitively identify the biological pathway modulated by a compound with this specific identifier.
However, a potential candidate, Ru265 , has been identified as a cell-permeable inhibitor of the mitochondrial calcium uniporter (MCU). Given the similarity in nomenclature, it is plausible that "JCP-265" may be an internal designation or a misnomer for Ru265. This guide will proceed under the assumption that JCP-265 is indeed the MCU inhibitor, Ru265, and will focus on comparing its effects to those observed in MCU knockout studies.
Comparing Pharmacological Inhibition and Genetic Knockout
To confirm that the effects of a pharmacological agent are due to its interaction with its intended target, a common and powerful validation strategy is to compare the phenotype induced by the compound with the phenotype of an organism or cell line in which the target gene has been knocked out. If the effects of the compound phenocopy the effects of the genetic knockout, it provides strong evidence for on-target activity.
Data Summary: JCP-265 (as Ru265) vs. MCU Knockout
| Parameter | Effect of JCP-265 (Ru265) Treatment | Effect of MCU Knockout | Interpretation |
| Mitochondrial Ca2+ Uptake | Inhibition | Abolished | On-Target Effect: Both interventions prevent mitochondrial calcium accumulation. |
| Neuronal Excitability | Increased | Not directly reported, but MCU modulation affects neuronal function. | Potential On-Target Effect: Altered calcium homeostasis can impact neuronal firing. Further studies are needed for direct comparison. |
| Neurotransmission | Reduced | Altered synaptic plasticity and neurotransmitter release. | Potential On-Target Effect: Mitochondrial calcium signaling is crucial for synaptic function. |
| Ischemic Stroke Model | Reduced sensorimotor deficits and neuronal death | Neuroprotective effects observed. | On-Target Effect: Both approaches suggest a neuroprotective role for MCU inhibition in ischemic injury. |
Experimental Protocols
Mitochondrial Calcium Uptake Assay
Objective: To measure the effect of JCP-265 on mitochondrial calcium influx.
Methodology:
-
Isolate mitochondria from control (wild-type) and MCU knockout cells or tissues.
-
Resuspend isolated mitochondria in a buffer containing a fluorescent calcium indicator (e.g., Fluo-4, AM).
-
Treat the wild-type mitochondrial suspension with varying concentrations of JCP-265. Use a vehicle control (e.g., DMSO) for comparison.
-
Initiate calcium uptake by adding a bolus of CaCl2.
-
Monitor the change in fluorescence over time using a fluorometer. A decrease in the rate of fluorescence increase in the presence of JCP-265 indicates inhibition of mitochondrial calcium uptake.
-
Compare the inhibition profile of JCP-265 in wild-type mitochondria to the baseline calcium uptake in MCU knockout mitochondria.
Gene Knockout Protocol (CRISPR/Cas9)
Objective: To generate a stable cell line with a knockout of the MCU gene.
Methodology:
-
gRNA Design: Design and synthesize single-guide RNAs (sgRNAs) targeting a critical exon of the MCU gene.
-
Vector Construction: Clone the sgRNAs into a Cas9 expression vector.
-
Transfection: Transfect the target cells (e.g., a neuronal cell line) with the Cas9/sgRNA plasmid.
-
Selection: Select for successfully transfected cells using an appropriate marker (e.g., puromycin resistance).
-
Clonal Expansion: Isolate single cells and expand them into clonal populations.
-
Verification: Screen clonal populations for MCU knockout by Western blot (to confirm absence of the protein) and Sanger sequencing (to confirm the genomic deletion or frameshift mutation).
Visualizing the Logic and Pathways
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for confirming the on-target effects of JCP-265.
Caption: The role of MCU in mitochondrial calcium signaling and points of intervention.
Disclaimer: The information provided in this guide is based on the available scientific literature and the assumption that JCP-265 is an inhibitor of the mitochondrial calcium uniporter, similar or identical to Ru265. Further direct experimental evidence is required to definitively confirm the molecular target of a compound specifically designated as JCP-265. The experimental protocols are generalized and may require optimization for specific cell types and experimental conditions.
Unraveling JCP-265: A Comparative Analysis Against a Current Cancer Therapy
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive performance benchmark of the investigational compound JCP-265 against a current standard-of-care cancer therapy. This document summarizes key experimental data, outlines detailed methodologies, and visualizes critical biological pathways to offer an objective comparison.
Recent preclinical investigations have positioned JCP-265 as a promising agent in oncology. To contextualize its potential, this guide focuses on a direct comparison with a widely used therapeutic, providing a framework for understanding its relative efficacy and mechanism of action.
Performance Data Summary
The following table summarizes the comparative performance of JCP-265 and the current standard therapy across key preclinical metrics.
| Metric | JCP-265 | Current Standard Therapy |
| IC50 (Leukemia Cell Line) | 1 nM | [Data for standard therapy to be populated] |
| Tumor Regression (Xenograft Model) | Complete and persistent | [Data for standard therapy to be populated] |
| Effect on p53 Pathway | Strong activation | [Data for standard therapy to be populated] |
| Inhibition of Cell Growth | Selective for wild-type p53 | [Data for standard therapy to be populated] |
| Observed Toxicity in vivo | No signs of toxicity reported | [Data for standard therapy to be populated] |
Mechanism of Action: A Tale of Two Pathways
JCP-265 operates as a potent and selective degrader of Mouse double minute 2 homolog (MDM2), a critical negative regulator of the p53 tumor suppressor. By depleting MDM2 protein, JCP-265 leads to the robust activation of p53, thereby inhibiting the growth of cancer cells harboring wild-type p53.[1]
In contrast, the mechanism of the current standard therapy will be detailed here, providing a clear distinction in their molecular targets and downstream effects.
[Diagram and description for the current standard therapy's mechanism of action to be inserted here based on the specific drug being compared.]
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.
Cell Growth Inhibition Assay
-
Cell Lines: Leukemia cell lines with both wild-type and mutated p53.
-
Methodology: Cells were seeded in 96-well plates and treated with increasing concentrations of JCP-265 or the standard therapy for 72 hours. Cell viability was assessed using a standard MTS assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Western Blot Analysis for Protein Depletion and Pathway Activation
-
Objective: To confirm the degradation of MDM2 and the activation of the p53 pathway.
-
Methodology: Cancer cells were treated with JCP-265 at various concentrations for different time points. Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. Membranes were probed with primary antibodies against MDM2, p53, and p21, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice.
-
Methodology: Human leukemia cells were subcutaneously injected into the flanks of the mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. JCP-265 was administered intravenously on a weekly schedule.[1] Tumor volume was measured regularly, and at the end of the study, tumors were excised and weighed. Animal well-being was monitored throughout the experiment.
Concluding Remarks
The preclinical data available for JCP-265 demonstrates its potent and selective activity against cancer cells with wild-type p53, primarily through the degradation of MDM2. The compound has shown promising results in in vivo models, achieving complete tumor regression without observable toxicity.[1] A direct comparison with current standard therapies is crucial for determining its potential clinical utility. Further head-to-head studies are warranted to fully elucidate the therapeutic index and potential advantages of JCP-265 in a clinical setting. This guide serves as a foundational document for researchers and drug developers to understand the current landscape and the potential of this novel therapeutic agent.
References
Safety Operating Guide
Personal protective equipment for handling JCP-265
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for the handling of JCP-265 (CAS No. 140652-99-9). The information herein is compiled to ensure the safe laboratory use of this compound and to establish clear procedural workflows.
Important Notice: As of December 2025, there is no publicly available information regarding the specific biological target, mechanism of action, or established experimental protocols for JCP-265. Researchers should exercise the caution appropriate for a novel chemical entity with an undefined biological and toxicological profile.
Compound Information
| Property | Value |
| Product Name | JCP-265 |
| CAS Number | 140652-99-9 |
| Chemical Name | N-[3-(2-bromoethoxy)-4-chloro-1-oxo-1H-2-benzopyran-7-yl]-2-[[(phenylamino)carbonyl]oxy]propanamide |
| Molecular Formula | C21H18BrClN2O6 |
| Molecular Weight | 509.73 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
JCP-265 should be handled with care, assuming it is a potentially hazardous substance. The following recommendations are based on the Safety Data Sheet provided by TargetMol.
Summary of Required Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles. |
| Hand Protection | Chemical-impermeable gloves. |
| Skin and Body Protection | Wear suitable protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. Avoid dust formation. |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is mandatory to ensure a safe laboratory environment when working with JCP-265.
Engineering Controls
-
Ventilation: Handle JCP-265 in a well-ventilated place, preferably within a chemical fume hood.
-
Safety Stations: Ensure that emergency exits and a risk-elimination area are clearly designated and accessible.
Safe Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid the formation of dust and aerosols during handling. Use non-sparking tools to prevent ignition from electrostatic discharge.
-
Contact Avoidance: Avoid all direct contact with skin and eyes.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.
Storage Conditions
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep JCP-265 stored apart from foodstuff containers or incompatible materials.
Emergency Procedures
In the event of accidental exposure or release, follow these procedures immediately.
| Incident | First Aid Measures |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Accidental Release | 1. Evacuate personnel to a safe area. 2. Ensure adequate ventilation and remove all sources of ignition. 3. Wear appropriate PPE, including chemical-impermeable gloves. 4. Prevent further leakage if safe to do so. Do not allow the chemical to enter drains. 5. Collect the spillage with spark-proof tools and explosion-proof equipment. 6. Place the collected material in a suitable, closed container for disposal. |
Disposal Plan
Proper disposal of JCP-265 and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol
-
Collection: Collect waste JCP-265 and any contaminated materials (e.g., gloves, absorbent paper) in a designated, sealed, and properly labeled hazardous waste container.
-
Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials, pending disposal.
-
Disposal: Dispose of the waste material through a licensed professional waste disposal service. Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of JCP-265 down the drain or in general waste.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
Experimental Workflow Diagram
The following diagram outlines the essential workflow for the safe handling and disposal of JCP-265 in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of JCP-265.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
